Technical Documentation Center

Methyl 6-chloro-3-fluoropicolinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-chloro-3-fluoropicolinate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-3-fluoropicolinate

Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic route to Methyl 6-chloro-3-fluoropicolinate, a key intermediate in the pharmaceutical and agrochemical industries. The sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to Methyl 6-chloro-3-fluoropicolinate, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented in two main stages: the preparation of the crucial precursor, 6-chloro-3-fluoropicolinic acid, followed by its efficient esterification to the final product. This document delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a practical and scientifically grounded approach to the synthesis of this important heterocyclic compound.

Introduction: Significance of Methyl 6-chloro-3-fluoropicolinate

Methyl 6-chloro-3-fluoropicolinate (CAS No. 1030829-21-0) is a halogenated pyridine derivative of significant interest as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring chloro, fluoro, and carboxymethyl groups on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Notably, it serves as a key intermediate in the preparation of compounds targeting GABA A receptors and in the synthesis of the anti-coccidial drug halofuginone.[2][3] The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the ester group provides a handle for further derivatization, making it an indispensable tool for medicinal and agricultural chemists.

Table 1: Physicochemical Properties of Methyl 6-chloro-3-fluoropicolinate

PropertyValue
CAS Number 1030829-21-0
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Not specified, likely a solid
Storage Dry, sealed place

Overall Synthetic Strategy

The synthesis of Methyl 6-chloro-3-fluoropicolinate is most effectively achieved through a two-stage process. The first stage focuses on the construction of the substituted picolinic acid core, followed by the second stage which involves the straightforward esterification of the carboxylic acid. This approach allows for the purification of the intermediate acid, ensuring a high-quality final product.

The chosen synthetic pathway commences with the commercially available 6-chloro-3-amino-2-picoline. This starting material undergoes a diazotization-fluorination reaction to introduce the fluorine atom at the 3-position, yielding 6-chloro-3-fluoro-2-picoline. Subsequent oxidation of the methyl group at the 2-position affords the key intermediate, 6-chloro-3-fluoropicolinic acid. The final step is the esterification of this acid with methanol to produce Methyl 6-chloro-3-fluoropicolinate.

Synthesis_Overview A 6-chloro-3-amino-2-picoline B 6-chloro-3-fluoro-2-picoline A->B Diazotization- Fluorination C 6-chloro-3-fluoropicolinic acid B->C Oxidation D Methyl 6-chloro-3-fluoropicolinate C->D Esterification

Figure 1: Overall synthetic pathway for Methyl 6-chloro-3-fluoropicolinate.

Stage 1: Synthesis of 6-chloro-3-fluoropicolinic acid

The successful synthesis of the target ester is critically dependent on the efficient preparation of the intermediate, 6-chloro-3-fluoropicolinic acid. This is accomplished in two distinct steps: the introduction of the fluorine atom onto the pyridine ring, followed by the oxidation of the methyl group.

Step 1: Synthesis of 6-chloro-3-fluoro-2-picoline via Diazotization-Fluorination

The introduction of a fluorine atom onto an aromatic ring can be challenging. In this synthesis, a modified Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, is employed.[4][5] This reaction proceeds through the formation of a diazonium salt from the starting aminopicoline, which is then thermally decomposed in the presence of a fluoride source, typically from fluoroboric acid, to yield the desired fluoro-substituted pyridine.

Expertise & Experience: The choice of the Balz-Schiemann reaction is strategic as it provides a reliable method for the regiospecific introduction of fluorine onto an aromatic ring, a transformation that is often difficult to achieve by direct fluorination methods.[4] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Experimental Protocol: Synthesis of 6-chloro-3-fluoro-2-picoline [3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add 460 mL of 20% hydrochloric acid.

  • Addition of Starting Material: Add 71.3 g (0.5 mol) of 6-chloro-3-amino-2-picoline to the stirred acid solution.

  • Diazotization: Cool the reaction mixture to 0-3°C using an ice-salt bath. Slowly add a solution of 38.0 g of sodium nitrite in 38.0 mL of water dropwise over 1 hour, maintaining the temperature below 3°C.

  • Formation of Diazonium Fluoroborate: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. Then, add 270 mL of 48% aqueous fluoroboric acid dropwise.

  • Isolation of Intermediate: The diazonium fluoroborate salt will precipitate. Isolate the salt by filtration and wash with cold water.

  • Thermal Decomposition: Carefully heat the isolated diazonium fluoroborate salt to induce thermal decomposition, which will yield 6-chloro-3-fluoro-2-picoline. The reaction should be monitored for the evolution of nitrogen gas.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure 6-chloro-3-fluoro-2-picoline.

Step 2: Oxidation of 6-chloro-3-fluoro-2-picoline to 6-chloro-3-fluoropicolinic acid

The oxidation of the methyl group of 6-chloro-3-fluoro-2-picoline to a carboxylic acid is a critical transformation. A robust method for this step utilizes potassium dichromate as the oxidant in the presence of a catalytic system.[3]

Trustworthiness: The described protocol is based on a patented industrial process, suggesting its reliability and scalability.[3] The use of a co-catalyst system of sodium tungstate and a crown ether enhances the efficiency of the oxidation. The crown ether acts as a phase-transfer catalyst, facilitating the interaction between the aqueous oxidant and the organic substrate.

Oxidation_Mechanism cluster_0 Oxidation of 6-chloro-3-fluoro-2-picoline A 6-chloro-3-fluoro-2-picoline C 6-chloro-3-fluoropicolinic acid A->C H2SO4, Na2WO4, Crown Ether B [Oxidant] (K2Cr2O7)

Figure 2: Oxidation of the picoline to the picolinic acid.

Experimental Protocol: Synthesis of 6-chloro-3-fluoropicolinic acid [3]

  • Reaction Setup: In a reaction vessel, combine dilute sulfuric acid (5-60% concentration), potassium dichromate, sodium tungstate (2-20% by mass of the starting material), and a crown ether (e.g., 18-crown-6, 0.1-5% by mass).

  • Addition of Substrate: Add 6-chloro-3-fluoro-2-picoline to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 70°C and 130°C and stir for 0.5 to 20 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Workup: Upon completion, pour the reaction mixture into crushed ice and filter the resulting precipitate. Wash the filter cake with ice-cold water and dry to obtain the crude product.

  • Purification: Dissolve the crude solid in a hot alkaline aqueous solution (e.g., NaOH or K₂CO₃ solution). Extract with an organic solvent to remove any unreacted starting material and other non-acidic impurities. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure 6-chloro-3-fluoropicolinic acid.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry to obtain the final product as a white solid.

Table 2: Properties of 6-chloro-3-fluoropicolinic acid

PropertyValue
CAS Number 884494-76-2
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.55 g/mol
Appearance White to light-yellow powder or crystals[2]
Boiling Point 296°C at 760 mmHg[6]
Density 1.576 g/cm³[4]

Stage 2: Esterification of 6-chloro-3-fluoropicolinic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Several standard methods can be employed for this transformation. The choice of method often depends on the scale of the reaction and the sensitivity of the starting material to harsh conditions.

Method A: Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[7][8] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.

Expertise & Experience: Fischer esterification is a cost-effective and straightforward method, particularly for large-scale production.[9] However, the strongly acidic conditions may not be suitable for substrates with acid-labile functional groups. For 6-chloro-3-fluoropicolinic acid, this method is generally well-tolerated.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: Suspend 6-chloro-3-fluoropicolinic acid in a large excess of anhydrous methanol.

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Method B: Steglich Esterification

For substrates that may be sensitive to strong acids, or for smaller-scale preparations where high yields are paramount, the Steglich esterification offers a milder alternative.[10][11] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Authoritative Grounding: The Steglich esterification proceeds under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[12] The reaction works by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Steglich_Esterification cluster_1 Steglich Esterification CarboxylicAcid 6-chloro-3-fluoropicolinic acid Ester Methyl 6-chloro-3-fluoropicolinate CarboxylicAcid->Ester DCC DCC DCC->Ester Methanol Methanol Methanol->Ester DMAP DMAP (catalyst) DMAP->Ester DCU Dicyclohexylurea (byproduct)

Figure 3: Key components of the Steglich esterification.

Experimental Protocol: Steglich Esterification

  • Reaction Setup: Dissolve 6-chloro-3-fluoropicolinic acid in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Reagents: Add methanol (1.1-1.5 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration.

  • Purification: Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by a wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

The synthesis of Methyl 6-chloro-3-fluoropicolinate can be reliably achieved through a well-defined, two-stage process. The initial formation of 6-chloro-3-fluoropicolinic acid via diazotization-fluorination followed by oxidation provides a key intermediate with good yield and purity. Subsequent esterification, for which both classical Fischer and milder Steglich conditions have been outlined, allows for the efficient production of the final product. The choice of the esterification method can be tailored based on the scale of the synthesis and the specific requirements for purity and yield. This guide provides the necessary technical details and scientific rationale to enable researchers and process chemists to successfully synthesize this valuable chemical intermediate.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
  • WO2020134212A1 - Synthesis method for halofuginone and intermediate thereof - Google P
  • A Scalable Total Synthesis of Halofuginone | Organic Process Research & Development. [Link]

  • 6-Chloro-3-fluoro-pyridine-2-carboxylic acid | C6H3ClFNO2 - Local Pharma Guide. [Link]

  • A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC. [Link]

  • (PDF) A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide . [Link]

  • Halofuginone — The Multifaceted Molecule - MDPI. [Link]

  • WO2020134212A1 - Synthesis method for halofuginone and intermediate thereof - WIPO Patentscope. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

  • Acid to Ester - Common Conditions - Organic Chemistry. [Link]

  • Kinetics and mechanism of the picolinic acid catalysed chromium(VI) oxidation of ethane-1,2-diol in the presence and absence of surfactants - ResearchGate. [Link]

  • 5.2.2 Synthesis of Esters - NPTEL Archive. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . [Link]

  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org . [Link]

  • Potassium dichromate - Wikipedia. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the . [Link]

  • Kinetics and mechanism of oxidation of primary and secondary alcohols by 2-picolinium chlorochromate (2-PicCC) | Request PDF - ResearchGate. [Link]

  • 884494-76-2 (C6H3ClFNO2) - PubChemLite. [Link]

  • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine - ResearchGate. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. [Link]

  • Potassium dichromate - Sciencemadness Wiki. [Link]

Sources

Exploratory

Technical Whitepaper: Methyl 6-Chloro-3-fluoropicolinate in Advanced Synthesis

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of halogenated pyridine building blocks is essential for modulating pharmacokinetic properties and enabling complex cro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated pyridine building blocks is essential for modulating pharmacokinetic properties and enabling complex cross-coupling chemistry. Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) has emerged as a highly versatile, orthogonally reactive scaffold. By offering three distinct vectors for functionalization—a C2 methyl ester, a C3 fluorine atom, and a C6 chlorine atom—this molecule serves as a critical intermediate in the synthesis of next-generation therapeutics, including 1[1] and2[2].

This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this building block in advanced synthetic workflows.

Physicochemical Profiling & Safety Standards

To ensure reproducibility and stability during long-term synthetic campaigns, understanding the baseline physicochemical properties of methyl 6-chloro-3-fluoropicolinate is mandatory. The table below synthesizes quantitative data from leading chemical suppliers[3],[4],[5],[6].

PropertyValue / Specification
Chemical Name Methyl 6-chloro-3-fluoropicolinate
CAS Number 1030829-21-0
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
SMILES String O=C(OC)C1=NC(Cl)=CC=C1F
Purity Standard ≥97% to 98% (Typical commercial grade)
Storage Conditions 2–8°C, inert atmosphere (Nitrogen/Argon), light-sensitive
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

Mechanistic Role in Scaffold Design

The utility of methyl 6-chloro-3-fluoropicolinate lies in the precise electronic tuning provided by its substituents:

  • The C3 Fluorine Effect : The highly electronegative fluorine atom withdraws electron density from the pyridine ring via the inductive effect. This lowers the pKa of the pyridine nitrogen, reducing its basicity. In drug design, this translates to improved metabolic stability (e.g., resistance to cytochrome P450-mediated N-oxidation) and optimized lipophilicity for cellular membrane permeability.

  • The C6 Chlorine Handle : Positioned adjacent to the nitrogen, the C6-Cl bond is highly activated toward oxidative addition by low-valent transition metals. The electron-deficient nature of the fluorinated ring further accelerates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[7].

  • The C2 Methyl Ester : The ester provides a reliable vector for nucleophilic acyl substitution. It can be selectively saponified to the free carboxylic acid or directly amidated with complex amines to build bulky therapeutic scaffolds[2].

Orthogonal Functionalization Logic

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of the C2 and C6 positions.

Synthetic_Workflow Core Methyl 6-chloro-3-fluoropicolinate (Core Scaffold) C6 C6 Position (Cl) Suzuki-Miyaura Coupling Core->C6 Pd-Catalysis (e.g., Pd(PPh3)2Cl2) C2 C2 Position (Ester) Direct Amidation Core->C2 Nucleophilic Attack (e.g., DIPEA, 100°C) Pharma1 GLP-1 Receptor Agonists C6->Pharma1 Complex Scaffolds Agro Herbicidal Compounds C6->Agro Arylboronic Acids C2->Pharma1 Peptide Linkers Pharma2 PI3K Inhibitors C2->Pharma2 Spirocyclic Amines

Orthogonal functionalization pathways of methyl 6-chloro-3-fluoropicolinate in drug discovery.

Validated Experimental Workflows

The following protocols are engineered as self-validating systems, ensuring that causality is understood at every step of the reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

Objective: To functionalize the 6-chloro position with an aryl group, a common step in the synthesis of 7[7].

  • Reagent Assembly: In a reaction vial, combine methyl 6-chloro-3-fluoropicolinate (300 mg, 1.58 mmol), an arylboronic acid such as (2-chloro-4-(trifluoromethyl)phenyl)boronic acid (533 mg, 2.37 mmol), and cesium fluoride (1.242 g, 8.18 mmol)[7].

    • Causality/Rationale: CsF is selected over weaker carbonate bases because the fluoride ion aggressively attacks the boron atom, forming a highly reactive fluoroborate intermediate that drastically accelerates transmetalation in sterically hindered systems.

  • Solvent System & Degassing: Suspend the mixture in a solvent blend of acetonitrile (6 mL) and water (2 mL). Degas the solution with nitrogen for 20 minutes[7].

    • Causality/Rationale: The biphasic system ensures complete dissolution of both the organic substrates and the inorganic base. Degassing is critical to prevent the irreversible oxidative degradation of the active Pd(0) catalyst by atmospheric oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.111 g, 0.158 mmol) under an inert atmosphere[7].

    • Causality/Rationale: This Pd(II) precatalyst is reduced in situ. The triphenylphosphine ligands provide sufficient electron density to stabilize the intermediate while allowing for efficient reductive elimination.

  • Thermal Activation: Heat the reaction mixture to 60–65 °C for 4–6 hours[7].

    • Causality/Rationale: This specific thermal window provides enough kinetic energy to overcome the oxidative addition barrier of the C6-Cl bond without causing unwanted hydrolysis of the C2 methyl ester.

  • Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and purify via silica gel chromatography.

    • Validation Check: Successful coupling is confirmed by LC-MS showing the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and a shift in the pyridine aromatic protons in ¹H-NMR.

Direct Amidation for Kinase Inhibitor Synthesis (C2 Functionalization)

Objective: To couple the picolinate core with a complex spirocyclic amine to form a precursor for2[2].

  • Reactant Assembly: In a sealed vial, combine the target spirocyclic amine intermediate (1.0 eq., 0.13 mmol) and methyl 6-chloro-3-fluoropicolinate (40 mg, 1.65 eq., 0.21 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.71 mL)[2].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 0.12 mL, 5.5 eq., 0.70 mmol)[2].

    • Causality/Rationale: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes any acid generated and maintains the amine in its active, deprotonated state without competing for the electrophilic ester carbon.

  • Thermal Displacement: Seal the vial and stir at 100 °C for 12 hours[2].

    • Causality/Rationale: Direct amidation of a methyl ester is thermodynamically demanding. The elevated temperature of 100 °C forces the direct displacement of the methoxy leaving group, bypassing the need for a separate, time-consuming saponification step.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF and DIPEA salts[2].

    • Validation Check: The organic layer yields the desired amide. This is verified by the emergence of a strong amide carbonyl stretch (~1650 cm⁻¹) in IR spectroscopy and the complete loss of the methyl ester singlet (~3.9 ppm) in ¹H-NMR.

References

  • Synblock. "CAS 1030829-21-0 | Methyl 6-chloro-3-fluoropicolinate". Synblock Inc.3

  • BLD Pharm. "1030829-21-0 | Methyl 6-chloro-3-fluoropicolinate". BLD Pharm.4

  • Ambeed. "1030829-21-0 | Methyl 6-chloro-3-fluoropicolinate | Fluorinated Building Blocks". Ambeed. 5

  • Accela ChemBio. "1030829-21-0, Methyl 6-Chloro-3-fluoropicolinate". AccelaChem. 6

  • Google Patents. "Application No. AU 2018354349 B2 - Herbicidal Compounds". Australian Patent Office. 7

  • Google Patents. "US20220396569A1 - Benzimidazoyl GLP-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use". US Patent Office. 1

  • Google Patents. "WO2024148150A1 - Pyrroloquinazolinones spirocycliques et pipéridinoquinazolinones". WIPO. 2

Sources

Foundational

Comprehensive Technical Guide on the Physicochemical Properties and Synthetic Utility of Methyl 6-chloro-3-fluoropicolinate

Executive Summary Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly versatile, polyfunctional N-heterocyclic building block utilized extensively in advanced organic synthesis. Featuring a precisely engin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly versatile, polyfunctional N-heterocyclic building block utilized extensively in advanced organic synthesis. Featuring a precisely engineered substitution pattern—a methyl ester, a fluorine atom, and a chlorine atom—this pyridine derivative serves as a critical intermediate in the development of next-generation therapeutics and agrochemicals. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity logic, and field-proven synthetic protocols, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Methyl 6-chloro-3-fluoropicolinate is essential for predicting its behavior in various solvent systems and reaction conditions. The presence of the halogen atoms significantly increases the lipophilicity of the molecule while modulating the pKa of the pyridine nitrogen.

PropertyValue
Chemical Name Methyl 6-chloro-3-fluoropyridine-2-carboxylate
CAS Number 1030829-21-0
Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
SMILES COC(=O)c1nc(Cl)ccc1F
Appearance Solid / White powder
Storage Conditions 2-8°C, Inert atmosphere, Light sensitive
GHS Hazard Statements H302 (Swallowed), H312 (Skin), H332 (Inhaled)

Data synthesized from authoritative chemical databases and safety data sheets 12.

Structural Logic and Chemical Reactivity

The synthetic utility of Methyl 6-chloro-3-fluoropicolinate stems from its orthogonal reactivity profile. Each functional group can be addressed independently under specific conditions, allowing for complex, multi-step derivatization without the need for excessive protecting group manipulation.

  • C2-Methyl Ester (Electrophilic Center): Susceptible to nucleophilic attack. It can be selectively reduced to an alcohol, saponified to a carboxylic acid, or converted directly into an amide.

  • C6-Chloro Group (Cross-Coupling Site): The electron-withdrawing nature of the pyridine nitrogen and the C3-fluorine makes the C6 position highly electrophilic. It is an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

  • C3-Fluoro Group (Electronic Modulator): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while providing minimal steric hindrance. This modulates the basicity of the pyridine ring and serves as a critical hydrogen-bond acceptor in biological target binding.

Reactivity Core Methyl 6-chloro-3-fluoropicolinate (Core Scaffold) Ester C2-Ester Group (Electrophilic Center) Core->Ester Reduction / Amidation Chloro C6-Chloro Group (Cross-Coupling Site) Core->Chloro SNAr / Suzuki-Miyaura Fluoro C3-Fluoro Group (Electronic Modulator) Core->Fluoro Inductive Effect

Figure 1: Structural reactivity map of Methyl 6-chloro-3-fluoropicolinate.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Chemoselective Reduction of the C2-Ester

This methodology is utilized in the synthesis of complex GLP-1 receptor agonists 3.

Causality & Logic: Standard reducing agents like LiAlH4​ are overly aggressive and risk hydrodehalogenation of the C6-chloro group. By utilizing NaBH4​ in the presence of CaCl2​ , calcium borohydride ( Ca(BH4​)2​ ) is generated in situ. The calcium ions strongly chelate the carbonyl oxygen of the ester, highly activating it toward hydride attack while leaving the halogenated pyridine ring completely untouched.

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 6-chloro-3-fluoropicolinate (2.16 g, 11.4 mmol) in anhydrous ethanol (57 mL) and cool the reaction vessel to 0°C using an ice bath.

  • Reagent Addition: Slowly add CaCl2​ (1.9 g, 17.1 mmol) followed by NaBH4​ (647 mg, 17.1 mmol). Self-Validation Check: A slight exotherm and mild bubbling indicate the in situ formation of the active reducing species.

  • Propagation: Remove the ice bath, allow the mixture to warm to 21°C, and stir for 3 hours.

  • Quenching & Workup: Slowly pour the reaction mixture into H2​O (30 mL). Self-Validation Check: Vigorous effervescence of H2​ gas confirms the safe neutralization of unreacted hydrides. Extract the aqueous layer with ethyl acetate to isolate the resulting alcohol.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol is a standard for synthesizing pyridine carboxylate herbicides (auxin mimics) 4.

Causality & Logic: The C6-chloro position is sterically accessible and electronically activated for oxidative addition. Cesium fluoride (CsF) is explicitly chosen over traditional bases (like K2​CO3​ ) because the fluoride ion aggressively attacks the arylboronic acid, forming a highly reactive organotrifluoroborate intermediate that drastically accelerates the transmetalation step.

Step-by-Step Workflow:

  • Preparation: Combine Methyl 6-chloro-3-fluoropicolinate (300 mg, 1.58 mmol), the desired arylboronic acid (2.37 mmol), and CsF (1.242 g, 8.18 mmol) in a solvent mixture of acetonitrile (6 mL) and water (2 mL).

  • Degassing: Purge the solution with nitrogen gas for 20 minutes. Self-Validation Check: This step is critical. Failure to remove dissolved O2​ will result in the immediate oxidation of the Pd(0) catalyst to an inactive Pd(II) state, visually validated by the premature crashing out of "palladium black".

  • Catalysis: Add Pd(PPh3​)2​Cl2​ (0.111 g, 0.158 mmol) and heat the mixture to 60-65°C.

  • Isolation: Upon completion (monitored by TLC/LC-MS), cool the reaction, dilute with water, and extract with dichloromethane prior to chromatographic purification.

Workflow Step1 Degassing (MeCN/H2O) Step2 Catalyst Addition (Pd(PPh3)2Cl2) Step1->Step2 N2 purge Step3 Heating (60-65°C) Step2->Step3 CsF Base Step4 Purification (Chromatography) Step3->Step4 Reaction Complete

Figure 2: Logical workflow for Suzuki-Miyaura cross-coupling at the C6 position.

Applications in Advanced Therapeutics and Agrochemicals

The unique spatial geometry and electronic distribution of Methyl 6-chloro-3-fluoropicolinate make it a privileged scaffold in two distinct industries:

  • Pharmaceuticals: It is utilized as an early-stage precursor in the synthesis of non-peptide GLP-1 receptor agonists. The fluorine atom enhances metabolic stability and membrane permeability, critical for oral bioavailability.

  • Agrochemicals: In the development of auxin mimic herbicides (analogous to Arylex™ and Rinskor™ active ingredients), the pyridine carboxylate core mimics natural plant hormones, binding to the TIR1 auxin receptor complex to selectively control broadleaf weeds.

Safety, Handling, and Storage

As a halogenated N-heterocycle, Methyl 6-chloro-3-fluoropicolinate requires strict adherence to laboratory safety protocols.

  • Toxicity: It is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin.

  • PPE: Handling requires nitrile gloves, safety goggles, and operation within a certified fume hood to prevent inhalation of fine particulate dust.

  • Storage: To prevent slow hydrolysis of the methyl ester, the compound must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) and protected from direct light.

References

  • Ambeed, Inc. (n.d.). 1030829-21-0 | Methyl 6-chloro-3-fluoropicolinate | Fluorinated Building Blocks.
  • Combi-Blocks, Inc. (2026). Safety Data Sheet: Methyl 6-chloro-3-fluoropicolinate.
  • Google Patents. (2022). US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.
  • Google Patents. (2019). WO2019084353A1 - Pyridine and pyrimidine carboxylate herbicides and methods of use thereof.

Sources

Exploratory

Methyl 6-chloro-3-fluoropicolinate structural analysis

An In-Depth Technical Guide to the Structural Analysis of Methyl 6-chloro-3-fluoropicolinate Abstract This technical guide provides a comprehensive analysis of the structural elucidation of Methyl 6-chloro-3-fluoropicoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis of Methyl 6-chloro-3-fluoropicolinate

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of Methyl 6-chloro-3-fluoropicolinate, a key heterocyclic building block in modern medicinal chemistry. We delve into the core analytical techniques essential for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these experimental choices. By integrating established methodologies with expert insights, we aim to provide a self-validating framework for the structural analysis of this and similar halogenated pyridine derivatives.

Introduction: The Significance of Halogenated Picolinates in Drug Discovery

Methyl 6-chloro-3-fluoropicolinate (Figure 1) belongs to a class of substituted pyridine carboxylic acid esters that are of significant interest in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of halogen atoms, specifically chlorine and fluorine, into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[2] Fluorine, for instance, can enhance metabolic stability, increase binding affinity to target proteins, and alter lipophilicity, all of which are critical parameters in drug design.[1] The chloro-substituent, often referred to as a "magic chloro," can profoundly improve potency and pharmacokinetic profiles.[2]

The precise arrangement of these substituents on the picolinate scaffold dictates the molecule's three-dimensional conformation and electronic distribution, which in turn governs its reactivity and biological activity. Therefore, a thorough structural analysis is paramount for its effective utilization in the synthesis of novel bioactive compounds.

Chemical Structure of Methyl 6-chloro-3-fluoropicolinate
Figure 1. Chemical Structure of Methyl 6-chloro-3-fluoropicolinate.

Molecular and Physicochemical Properties

A foundational step in the structural analysis of any compound is the determination of its basic molecular and physicochemical properties. This data provides the initial parameters for subsequent analytical investigations.

PropertyValueSource
CAS Number 1030829-21-0[3][4]
Molecular Formula C7H5ClFNO2[3][4]
Molecular Weight 189.57 g/mol [3][4]
Appearance Solid, semi-solid, or liquid
Storage Conditions Inert atmosphere, 2-8°C[3]

Spectroscopic Elucidation of the Molecular Structure

Spectroscopic techniques are the cornerstone of structural analysis, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 6-chloro-3-fluoropicolinate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

3.1.1. ¹H NMR Spectroscopy

Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of Methyl 6-chloro-3-fluoropicolinate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (splitting) to deduce the connectivity between adjacent protons.

Expected ¹H NMR Spectral Features:

  • Methyl Protons (-OCH₃): A singlet integrating to 3H, typically in the range of 3.8-4.0 ppm.

  • Aromatic Protons: Two doublets or doublet of doublets in the aromatic region (7.0-8.5 ppm), each integrating to 1H. The coupling constants will be indicative of their relative positions on the pyridine ring and their coupling to the fluorine atom.

3.1.2. ¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Analysis: The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

Expected ¹³C NMR Spectral Features:

  • Methyl Carbon (-OCH₃): A signal around 50-60 ppm.

  • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbons directly attached to fluorine will show a large one-bond coupling (¹JCF), and other carbons will show smaller two- and three-bond couplings.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

3.1.3. ¹⁹F NMR Spectroscopy

Fluorine NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Analysis: The chemical shift of the fluorine signal and its coupling to nearby protons provide valuable structural information.

Expected ¹⁹F NMR Spectral Features:

  • A single fluorine signal, likely a doublet of doublets due to coupling with the two aromatic protons. The precise chemical shift will depend on the reference standard used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Experimental Workflow:

cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Analysis Sample Sample Ion_Source Ion_Source Sample->Ion_Source e.g., ESI, EI Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer e.g., Quadrupole, TOF Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement.

  • Data Analysis: The accurate mass can be used to confirm the elemental composition. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure.

Expected Mass Spectral Data:

  • Molecular Ion Peak: An ion corresponding to the protonated molecule [C₇H₅ClFNO₂ + H]⁺ at m/z 190.0071. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (a 3:1 ratio for the M and M+2 peaks).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), or the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000C-H (aromatic)Stretching
~2950C-H (methyl)Stretching
~1730C=O (ester)Stretching
~1600, ~1470C=C, C=N (aromatic ring)Stretching
~1300-1000C-O, C-F, C-ClStretching

Crystallographic Analysis

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Experimental Workflow:

Single_Crystal Single_Crystal X-ray_Diffractometer X-ray_Diffractometer Single_Crystal->X-ray_Diffractometer Mounting Diffraction_Pattern Diffraction_Pattern X-ray_Diffractometer->Diffraction_Pattern Data Collection Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Structure Solution 3D_Molecular_Model 3D_Molecular_Model Electron_Density_Map->3D_Molecular_Model Structure Refinement

Caption: The workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features from Crystallography:

  • Confirmation of the planar pyridine ring.

  • The dihedral angle between the plane of the pyridine ring and the ester group.

  • Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding.

Applications in Drug Development

Methyl 6-chloro-3-fluoropicolinate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are explored in various areas, including oncology and infectious diseases.[1] The presence and position of the halogen atoms are crucial for fine-tuning the biological activity and pharmacokinetic properties of the final drug candidates. The "magic methyl" effect, where the addition of a methyl group can significantly enhance potency, is a well-documented phenomenon in drug discovery, and understanding the interplay of this group with the halogen substituents is a key aspect of lead optimization.[6][7]

Conclusion

The structural analysis of Methyl 6-chloro-3-fluoropicolinate requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy, and ideally, single-crystal X-ray diffraction. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization of the molecule. This in-depth understanding is crucial for its application as a building block in the development of new pharmaceuticals and agrochemicals, enabling scientists to rationally design molecules with improved efficacy and safety profiles.

References

  • PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. Retrieved from [Link]

  • Merck. (n.d.). Safety Data Sheet.
  • (n.d.). Material Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). Investigating the Applications of Methyl 6-Fluoropicolinate in Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
  • TCI Chemicals. (2025, October 29). SAFETY DATA SHEET.
  • Knowledge UChicago. (n.d.). Exploring Optimized Organic Fluorophore Search Through Experimental Data-Driven Adaptive β-VAE. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of FT-IR and calculated IR spectra for 6-chloropicolinic.... Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 6-chloro-5-fluoropicolinate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Retrieved from [Link]

  • ResearchGate. (2010, May). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • Airiti Library. (n.d.). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Retrieved from [Link]

  • mzCloud. (2025, March 11). 6 Chloro N methyl 3 pyridinemethanamine. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021, November 2). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • MDPI. (2022, November 26). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

  • AMT. (2019, April 12). Analysis of functional groups in atmospheric aerosols by infrared spectroscopy: systematic intercomparison of calibration method. Retrieved from [Link]

  • Semantic Scholar. (2022, December 22). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

  • DTIC. (n.d.). Infrared and Fluorescence Spectroscopic Studies of Self-Assembled n- Alkanoic Acid Monolayers. Retrieved from [Link]

  • NSF PAR. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Spectrometrics. (n.d.). Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Retrieved from [Link]

Sources

Foundational

The Evolution of Fluorinated Pyridines: From Early Discovery to Late-Stage Functionalization

Executive Summary Fluorinated pyridines represent a privileged scaffold in modern medicinal chemistry, agrochemicals, and materials science. The strategic introduction of a fluorine atom onto a pyridine ring profoundly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated pyridines represent a privileged scaffold in modern medicinal chemistry, agrochemicals, and materials science. The strategic introduction of a fluorine atom onto a pyridine ring profoundly alters the molecule's physicochemical properties—modulating basicity, enhancing metabolic stability, and tuning lipophilicity. As a Senior Application Scientist, I have structured this technical guide to trace the historical evolution of fluorinated pyridine synthesis, dissect the mechanistic impact of fluorination, and provide field-proven, self-validating protocols for both classic and modern late-stage fluorination methodologies.

Historical Context: The Discovery of Perfluoropyridine

The genesis of fluorinated pyridine chemistry dates back to the early 1960s, driven by the need for highly stable, chemically inert materials. Initial efforts to synthesize perfluoropyridine (PFPy) relied on the defluorination of perfluoropiperidine. This precursor, generated electrochemically from pyridine and anhydrous hydrogen fluoride, was passed over iron or nickel catalysts at high temperatures. However, this method was highly inefficient, yielding only 12–26% of the desired product[1].

A paradigm shift occurred in 1964–1965 when Chambers and Banks independently developed the Halex (halogen exchange) process[1]. By heating pentachloropyridine with anhydrous potassium fluoride in an autoclave, they achieved a scalable, thermodynamically driven synthesis of PFPy. This method rapidly became the industrial gold standard for perfluorinated heterocycles.

Caption: Historical evolution of Perfluoropyridine (PFPy) synthesis from the 1960s to commercialization.

Mechanistic Insights: The Fluorine Effect on Physicochemical Properties

The strategic placement of fluorine on a pyridine ring creates a dueling electronic scenario. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond, while simultaneously providing a weaker electron-donating resonance effect (+R) through the donation of its lone pairs into the aromatic π-system[2].

Because the 2p orbital of carbon and the highly contracted 2p orbital of fluorine overlap poorly, the inductive withdrawal (-I) heavily dominates the resonance donation (+R)[2]. This drastic reduction in electron density on the pyridine nitrogen makes its lone pair less available to accept a proton, significantly lowering the pKa of the conjugate acid.

Data Presentation: pKa Modulation

The table below illustrates how the position and number of fluorine atoms predictably modulate the basicity of the pyridine core, a critical parameter for optimizing the pharmacokinetics of drug candidates.

CompoundpKa of Conjugate AcidΔ pKa from Pyridine
Pyridine 5.25-
3-Fluoropyridine 2.97-2.28
4-Fluoropyridine 1.89-3.36
2-Fluoropyridine -0.44-5.69
2,6-Difluoropyridine -2.96-8.21

(Data sourced from established physicochemical characterizations[2])

Modern Synthetic Paradigms: Late-Stage C-H Fluorination

While the historical Halex process is excellent for simple building blocks, it requires harsh conditions (high heat, autoclaves) that are incompatible with delicate, highly functionalized pharmaceutical intermediates. Modern synthesis has pivoted towards Late-Stage Functionalization (LSF).

A landmark advancement is the site-selective C-H fluorination of pyridines using Silver(II) fluoride (AgF₂)[3]. This methodology allows for the direct installation of fluorine at the α-position (C2) of complex pyridines under mild, room-temperature conditions. The resulting 2-fluoropyridines can subsequently serve as highly reactive electrophiles for Nucleophilic Aromatic Substitution ( SN​Ar ), enabling rapid structural diversification[3].

Caption: Workflow for the late-stage C-H fluorination of pyridines using Silver(II) fluoride.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following procedures include critical in-process controls to ensure causality is understood and reproducibility is guaranteed.

Protocol 1: Classical Halex Synthesis of Perfluoropyridine
  • Causality: The Halex reaction relies on the high lattice energy of the resulting KCl byproduct to thermodynamically drive the exchange of chlorine for fluorine. Anhydrous conditions are critical to prevent the formation of highly stable pyridones via hydrolysis.

  • Preparation: Charge a Monel autoclave (required to withstand corrosive fluoride salts at high temperatures) with pentachloropyridine (1.0 equiv) and anhydrous potassium fluoride (KF, 5.0 equiv)[1].

  • Reaction: Seal the autoclave and heat to 300–315 °C for 18 hours.

    • Self-Validation Check: Continuous pressure monitoring should indicate a stable internal atmosphere. A sudden pressure drop suggests a leak, which will lead to catastrophic oxidative degradation of the batch.

  • Isolation: Cool the vessel and vent carefully. Extract the crude mixture and subject it to fractional distillation.

    • Self-Validation Check: PFPy distills at approximately 117 °C. The collection of a sharp, stable boiling point fraction visually and physically validates the purity of the perfluorinated core.

Protocol 2: Late-Stage C-H Fluorination of 2-Phenylpyridine with AgF₂
  • Causality: AgF₂ acts as both the single-electron oxidant and the fluoride source. The reaction is highly sensitive to moisture because water rapidly decomposes AgF₂ into AgO and HF, instantly deactivating the reagent[4].

  • Setup: To a flame-dried flask under an inert atmosphere, add 2-phenylpyridine (1.0 equiv) and dissolve in rigorously anhydrous acetonitrile (MeCN)[4].

  • Reagent Addition: In the air, quickly weigh AgF₂ (3.0 equiv) and add it to the stirring solution. Seal the flask immediately.

    • Self-Validation Check (Reagent Quality): AgF₂ must be a fine, black crystalline solid. If the solid exhibits a yellow or brown discoloration, it has decomposed due to ambient moisture and must be discarded[4].

  • Reaction: Stir at room temperature (23–25 °C) for 2 hours.

    • Self-Validation Check (Reaction Progress): Monitor via silica TLC (95:5 hexanes:ethyl acetate). The starting material should disappear, and a new product spot ( Rf​ ~0.29) should emerge[4].

  • Workup: Concentrate the mixture to near dryness. Add Methyl tert-butyl ether (MTBE) and 1M aqueous HCl.

    • Causality of Workup: The HCl converts soluble silver species into insoluble AgCl and other silver salts, forcing them to crash out of the organic layer[4].

    • Self-Validation Check: A heavy precipitate will form immediately upon HCl addition. Filter this through a disposable funnel to yield a clear, amber-colored organic filtrate.

  • Purification: Wash the organic layer with saturated NaCl, dry over anhydrous MgSO4​ , and purify via flash chromatography to yield the 2-fluoro-6-phenylpyridine.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science MDPI / ResearchG
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 Organic Syntheses
  • (5-Fluoropyridin-2-yl)methanol hydrochloride - Physicochemical Properties Benchchem

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 6-chloro-3-fluoropicolinate in Drug Discovery

Executive Summary & Chemical Profile Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly versatile, fluorinated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly versatile, fluorinated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1],[2]. With a molecular weight of 189.57 g/mol and the formula C7H5ClFNO2[3], this scaffold presents a unique electronic environment.

In standard cross-coupling chemistry, unactivated aryl chlorides are notoriously sluggish due to the high bond dissociation energy of the C–Cl bond[4]. However, the presence of the highly electronegative fluorine atom at the C3 position and the electron-withdrawing methyl ester at the C2 position profoundly depletes the electron density of the pyridine ring. This "pull" effect lowers the activation energy required for Palladium(0) to insert into the C6–Cl bond, making it an excellent electrophilic partner for Suzuki-Miyaura couplings[5],[6].

Mechanistic Causality & Logical Relationships

To successfully couple methyl 6-chloro-3-fluoropicolinate, one must understand the causality behind the catalytic cycle and how the substrate's electronics dictate reagent selection[6]:

  • Oxidative Addition : The electron-deficient nature of the fluorinated pyridine ring accelerates the oxidative addition of the Pd(0) catalyst into the C6–Cl bond[6].

  • Transmetalation : Because the resulting Pd(II) intermediate is highly electron-poor, it can be stabilized by the pyridine nitrogen, which sometimes stalls the cycle[5]. To overcome this, the boronic acid must be highly activated. Using a fluoride base (like Cesium Fluoride, CsF) is a deliberate choice: the fluoride ion has a strong affinity for the empty p-orbital of boron, forming a highly reactive fluoroborate "ate" complex that rapidly transfers the aryl group to the palladium center[4].

  • Reductive Elimination : The final step regenerates the Pd(0) catalyst and releases the biaryl product[6]. If transmetalation is too slow, the Pd(II) complex may undergo off-target protodehalogenation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Py)(Cl)L2] Pd0->OxAdd + SM (C6-Cl insertion) TransMet Transmetalation [Pd(II)(Py)(Ar)L2] OxAdd->TransMet + Ar-B(OH)2 / CsF - CsCl / B(OH)3 RedElim Reductive Elimination Biaryl Product TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for methyl 6-chloro-3-fluoropicolinate.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization logic for coupling electron-deficient 6-chloropicolinates. The data illustrates why standard Suzuki conditions (Entry 1) often fail, and why the specific combination of Pd(PPh3)2Cl2 and CsF in a biphasic Acetonitrile/Water system is required for optimal turnover[2].

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Mechanistic Observation
1Pd(PPh3)4 (10)Na2CO3 (3.0)Toluene:H2O (3:1)80< 30%Sluggish transmetalation; high starting material recovery.
2Pd(dppf)Cl2 (5)K3PO4 (3.0)1,4-Dioxane:H2O (4:1)90~ 65%Improved conversion; minor protodehalogenation observed.
3 Pd(PPh3)2Cl2 (10) CsF (5.1) MeCN:H2O (3:1) 65 > 95% Rapid transmetalation via fluoroborate complex; clean profile.

Experimental Workflow Visualization

Workflow Prep Degassing (MeCN/H2O) React Coupling Reaction (60-65 °C, 2 h) Prep->React Workup L-L Extraction (EtOAc/Brine) React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Validate LC-MS & NMR Validation Purify->Validate

Figure 2: Step-by-step experimental workflow for the biaryl coupling reaction.

Standardized Protocol: Biaryl Coupling

This protocol describes the coupling of methyl 6-chloro-3-fluoropicolinate with a representative substituted phenylboronic acid, establishing a self-validating workflow grounded in validated patent literature[2].

Materials & Reagents
  • Electrophile : Methyl 6-chloro-3-fluoropicolinate (300 mg, 1.58 mmol)[1].

  • Nucleophile : (2-chloro-4-(trifluoromethyl)phenyl)boronic acid (533 mg, 2.37 mmol, 1.5 equiv).

  • Base : Cesium fluoride (1.242 g, 8.18 mmol, 5.1 equiv).

  • Catalyst : Pd(PPh3)2Cl2 (0.111 g, 0.158 mmol, 10 mol%).

  • Solvents : Acetonitrile (6 mL) and Deionized Water (2 mL).

Step-by-Step Methodology
  • System Preparation & Degassing (Critical Step) :

    • Action: Add the methyl 6-chloro-3-fluoropicolinate, boronic acid, and cesium fluoride to a 20 mL reaction vial equipped with a magnetic stir bar. Add the Acetonitrile and Water.

    • Causality: Sparge the mixture with dry Nitrogen or Argon for at least 20 minutes. Oxygen must be rigorously excluded because it promotes the oxidative homocoupling of the boronic acid (yielding symmetric biaryls) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition :

    • Action: Briefly open the vial under a positive stream of inert gas and quickly add the Pd(PPh3)2Cl2 catalyst. Seal the vial tightly with a Teflon-lined cap.

  • Thermal Promoted Coupling :

    • Action: Transfer the vial to a pre-heated reaction block set to 60–65 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

    • Self-Validation Checkpoint: The initial mixture will appear as a pale yellow/orange suspension. As the active Pd(0) enters the catalytic cycle, the color typically darkens. Warning: If the solution turns completely black with a metallic mirror on the glass, the catalyst has decomposed into "Palladium black," indicating that transmetalation failed to keep pace with oxidative addition, or oxygen breached the system.

  • Reaction Monitoring :

    • Action: After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation: The reaction is deemed complete when the starting material peak (m/z 190) is consumed[3].

  • Quenching & Liquid-Liquid Extraction :

    • Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with Brine (10 mL).

    • Causality: Brine is used instead of pure water to force the highly polar organic products out of the aqueous phase and into the organic layer, while simultaneously removing the inorganic cesium and borate salts.

  • Purification :

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization & Validation

To ensure the integrity of the synthesized biaryl product, the following analytical validations must be met:

  • LC-MS Isotope Pattern Analysis : Methyl 6-chloro-3-fluoropicolinate exhibits a distinct ~3:1 isotopic ratio at m/z 190 and 192 due to the naturally occurring ^35Cl and ^37Cl isotopes[3]. Successful coupling replaces this chlorine atom, meaning the product mass envelope will lack this specific isotopic signature (unless the newly introduced aryl group also contains a chlorine atom, as is the case with the specific boronic acid used in this protocol).

  • ^1H NMR Shift : In the starting material, the C4 and C5 protons on the pyridine ring present as distinct doublets of doublets (due to coupling with each other and the C3-fluorine). Upon successful coupling, the electronic shielding at C5 changes dramatically due to the new biaryl system, causing a noticeable downfield shift in the NMR spectrum.

References

  • CAS 1030829-21-0 | Methyl 6-chloro-3-fluoropicolin
  • WO2019084353A1 - Pyridine and pyrimidine carboxylate herbicides and methods of use thereof.
  • 1030829-21-0|Methyl 6-chloro-3-fluoropicolin
  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC (nih.gov).
  • Suzuki cross-coupling - Chemistry LibreTexts. libretexts.org.

Sources

Application

Purity Analysis of Methyl 6-chloro-3-fluoropicolinate: A Comprehensive Guide to HPLC and LC-MS Methods

Abstract This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive purity analysis of Methyl 6-chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive purity analysis of Methyl 6-chloro-3-fluoropicolinate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The developed HPLC-UV method provides a precise and accurate quantification of the active pharmaceutical ingredient (API) and its process-related impurities. The orthogonal LC-MS method facilitates the identification and structural elucidation of potential impurities and degradation products. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this and structurally related compounds.

Introduction: The Importance of Purity Profiling

Methyl 6-chloro-3-fluoropicolinate is a substituted pyridine derivative whose purity is critical for the safety and efficacy of the final products it is used to synthesize.[1][] Regulatory agencies worldwide mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] Impurities can arise from the manufacturing process, degradation of the API, or interaction with packaging materials.[5] Therefore, the development of reliable and sensitive analytical methods for purity assessment is a cornerstone of pharmaceutical development and quality control.[][3][6]

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for routine purity analysis and quantification in the pharmaceutical industry due to its high resolution, accuracy, and reproducibility.[7][8][9] For the identification of unknown impurities and for providing orthogonal confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[6]

This application note provides a detailed, step-by-step guide for the development and application of both HPLC-UV and LC-MS methods for the comprehensive analysis of Methyl 6-chloro-3-fluoropicolinate. The methodologies described herein are designed to be stability-indicating, meaning they can resolve the main compound from its potential degradation products.[10][11]

Analytical Strategy: A Two-Pronged Approach

A comprehensive purity analysis relies on a multi-faceted approach. This guide details a two-pronged strategy:

  • Quantitative Purity Determination by HPLC-UV: A validated reversed-phase HPLC method for the accurate quantification of Methyl 6-chloro-3-fluoropicolinate and its known impurities.

  • Impurity Identification and Structural Elucidation by LC-MS: An orthogonal LC-MS method to identify unknown impurities and degradation products, providing valuable insights into potential degradation pathways.

Caption: Overall analytical workflow for the purity analysis of Methyl 6-chloro-3-fluoropicolinate.

HPLC-UV Method for Quantitative Purity Analysis

The development of a robust HPLC method for a pyridine derivative requires careful consideration of the analyte's properties. Pyridines can exhibit challenging chromatographic behavior, such as peak tailing, due to interactions with residual silanols on silica-based columns.[1][12] The presence of halogen atoms can also influence retention and selectivity.

Rationale for Method Development

The goal is to achieve a separation that resolves the main peak from all potential process impurities and degradation products.[8] A reversed-phase C18 column is a common starting point for the analysis of small organic molecules.[13] To mitigate peak tailing often associated with basic pyridine nitrogens, an acidic mobile phase modifier is employed.[13] A gradient elution is chosen to ensure the timely elution of both polar and non-polar impurities.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography data system (CDS) for data acquisition and processing.

Materials and Reagents:

  • Methyl 6-chloro-3-fluoropicolinate reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (≥98%).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 30 minutes

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Methyl 6-chloro-3-fluoropicolinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Methyl 6-chloro-3-fluoropicolinate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[14] Key parameters include:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections of the standard solution.

Data Analysis:

The purity of the sample is typically determined using the area percent method, where the area of each impurity peak is expressed as a percentage of the total peak area.[6]

Caption: Logical flow for HPLC method development.

LC-MS Method for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.[6] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain molecular weight and fragmentation information for each component.

Rationale for Method Development

The LC method used for MS detection should be compatible with the ionization source. Volatile mobile phase modifiers, such as formic acid, are preferred over non-volatile buffers like phosphate. Electrospray ionization (ESI) is a suitable technique for polar molecules like Methyl 6-chloro-3-fluoropicolinate. High-resolution mass spectrometry (HRMS) is advantageous for determining the elemental composition of impurities.

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

The same chromatographic conditions as the HPLC-UV method can often be used as a starting point.

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 50-500
Data Acquisition Full scan mode and tandem MS (MS/MS) mode for fragmentation

Data Analysis:

  • Peak Detection: Identify peaks in the total ion chromatogram (TIC).

  • Mass Extraction: Extract the mass spectrum for each peak. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which can aid in the identification of chlorine-containing impurities.[15][16]

  • Elemental Composition: Use the accurate mass measurement to propose the elemental composition of the impurity.

  • Fragmentation Analysis: Perform MS/MS experiments on the impurity peaks to obtain fragmentation patterns. These patterns provide structural information that can be used to elucidate the structure of the impurity.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed methods, forced degradation studies are essential.[10][17][18][19] These studies involve subjecting the Methyl 6-chloro-3-fluoropicolinate sample to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by both the HPLC-UV and LC-MS methods to assess for the formation of degradation products and to ensure they are well-separated from the main peak.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7][9][20][21][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Conclusion

This application note provides a comprehensive framework for the purity analysis of Methyl 6-chloro-3-fluoropicolinate using HPLC-UV and LC-MS. The detailed protocols and the rationale behind the experimental choices will enable researchers and quality control analysts to implement these methods effectively. The combination of a validated quantitative HPLC method and a powerful qualitative LC-MS method ensures a thorough characterization of the purity profile of this important chemical intermediate, ultimately contributing to the quality and safety of the final products.

References

  • Vertex AI Search. (2025, November 15).
  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Benchchem.
  • PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Asian Journal of Pharmaceutical Analysis.
  • Agilent.
  • Creative Biogene. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Pharma's Almanac. (2020, January 6).
  • Semantic Scholar. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • ResearchGate. (2021, June 1). (PDF)
  • ResearchGate. Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection | Request PDF.
  • Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs.
  • Acta Scientific. (2020, March 23).
  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (2026, March 13). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • PubMed. (2016, September 20).
  • ResearchGate. (2010, February 19).
  • ResearchGate.
  • ACS Publications. (2005, February 10). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level | Analytical Chemistry.
  • ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 | Applied and Environmental Microbiology.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubMed. (2018, July 17).
  • IRJPMS.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28).
  • IJTSRD. (2021, September 15).
  • Journal of Drug Delivery and Therapeutics. (2026, January 15). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Lasmiditan in tablet dosage form.

Sources

Method

Application Notes &amp; Protocols: Methyl 6-chloro-3-fluoropicolinate in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of Methyl 6-chloro-3-fluoropicolinate Methyl 6-chloro-3-fluoropicolinate (CAS No: 1030829-21-0) is a highly functionalized pyridine-based building block that has garnered significant att...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Methyl 6-chloro-3-fluoropicolinate

Methyl 6-chloro-3-fluoropicolinate (CAS No: 1030829-21-0) is a highly functionalized pyridine-based building block that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its strategic importance lies in the orthogonal reactivity of its distinct functional groups, which allows for sequential and selective modifications to build complex molecular architectures common in modern pharmaceutical agents.

The incorporation of a fluorine atom at the 3-position is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[3] The chlorine atom at the 6-position serves as a versatile handle, primarily for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[4][5] Finally, the methyl ester at the 2-position provides a site for further derivatization, typically through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formations.[6]

This document serves as a technical guide for researchers, outlining the core applications of this intermediate and providing detailed, field-proven protocols for its use in key synthetic transformations.

PropertyValueSource
CAS Number 1030829-21-0[1][2]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [1][2]
Appearance Off-white to white solidCommercially available
Storage Inert atmosphere, 2-8°C[1]

Core Synthetic Transformations & Mechanistic Rationale

The utility of Methyl 6-chloro-3-fluoropicolinate stems from its predictable reactivity at two primary sites: the C6-Cl bond and the C2-ester.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[7][8] The C6-Cl bond of Methyl 6-chloro-3-fluoropicolinate is an excellent substrate for this transformation, readily participating in the catalytic cycle to couple with a wide range of boronic acids and esters.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium complexes with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often preferred for coupling aryl chlorides, as they promote the typically rate-limiting oxidative addition step.[8][9] Pd(dppf)Cl₂ is also a robust and common choice.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive partners.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the organic starting materials and the palladium catalyst.

  • Inert Atmosphere: Palladium(0) species in the catalytic cycle are sensitive to oxidation by air. Therefore, reactions must be rigorously degassed and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and ensure reproducible results.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-Cl(L2) Complex B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) Complex D->E F Reductive Elimination E->F F->A G Product Ar-R F->G H Ar-Cl (Picolinate) H->B I R-B(OR)2 + Base I->D

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing ester group, makes the C6 position susceptible to nucleophilic attack. The chlorine atom is an effective leaving group, allowing for its displacement by a variety of nucleophiles.[10][11]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of N- (amines, azoles), O- (alcohols, phenols), and S- (thiols) nucleophiles can be used.[12][13] The nucleophile's strength and steric bulk will influence the reaction rate.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is often required to deprotonate the nucleophile, increasing its reactivity.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions.[14] These solvents effectively solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex without solvating the nucleophile, thereby enhancing its nucleophilicity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with Methyl 6-chloro-3-fluoropicolinate

Welcome to the Technical Support Center for Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) . This highly functionalized pyridine building block is a critical intermediate in the synthesis of pharmaceuticals and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) . This highly functionalized pyridine building block is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. However, its dense array of reactive sites—a C6-chlorine, a C3-fluorine, and a C2-methyl ester—often leads to chemoselectivity issues, poor conversion, and yield reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows.

Quantitative Reaction Profiles

The following table summarizes the expected performance and common pitfalls of the three primary reaction pathways for this molecule.

Reaction TypeTarget PositionPreferred ReagentsPrimary Yield-Reducing PitfallExpected Yield Range
Suzuki-Miyaura Coupling C6-ClPd(PPh3)2Cl2, CsF, MeCN/H2OEster saponification (hydrolysis)55–85%
SNAr (Nucleophilic Substitution) C3-FAmines, DIPEA, DMFCompetitive C6-Cl displacement60–90%
Ester Reduction C2-COOMeDIBAL-H, THF, -78 °COver-reduction to the alcohol70–95%

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my Suzuki cross-coupling at the C6 position yielding the highly water-soluble picolinic acid instead of the desired methyl ester?

A1: This is the most frequent cause of "zero yield" reports for this substrate. The methyl ester at the C2 position is exceptionally electrophilic due to the combined electron-withdrawing (-I) effects of the pyridine nitrogen, the C3-fluorine, and the C6-chlorine. When standard Suzuki conditions are used (e.g., Na2CO3 or K2CO3 in dioxane/water at 90–100 °C), the basic aqueous environment rapidly saponifies the ester into the corresponding picolinic acid. Because the resulting acid is highly polar, it is often lost in the aqueous phase during standard organic extraction.

  • The Solution: Switch to a mildly basic, non-nucleophilic fluoride salt. A validated approach uses Cesium Fluoride (CsF) in an Acetonitrile/Water mixture at a lower temperature (60–65 °C)[1]. The fluoride ion effectively activates the boronic acid for transmetalation without acting as a strong hydroxide source, thereby preserving the ester.

Q2: I am trying to perform a Nucleophilic Aromatic Substitution (SNAr) to displace the C3-fluorine, but I am getting a mixture of C3 and C6 substituted products. How do I control regioselectivity?

A2: Regioselectivity in di-halogenated pyridines is governed by the nature of the leaving group and the nucleophile[2]. Fluorine is a vastly superior leaving group for SNAr compared to chlorine due to its high electronegativity, which strongly stabilizes the anionic Meisenheimer complex intermediate. However, the C6 position is also highly activated by the adjacent pyridine nitrogen.

  • The Solution: To selectively target the C3-F bond, use "hard" nucleophiles (like primary or secondary amines) in polar aprotic solvents (e.g., DMF or DMSO). Keep temperatures moderate (40–80 °C). If you use softer nucleophiles (like thiolates) or attempt palladium catalysis, the reaction will preferentially occur at the more polarizable C6-Cl bond.

Q3: My palladium-catalyzed cross-coupling at C6 stalls at 40-50% conversion. How can I drive it to completion?

A3: Stalled reactions with this specific substrate usually stem from catalyst deactivation. The C3-fluorine and the ester group can coordinate weakly to the palladium center, potentially trapping the catalyst in off-cycle resting states. Furthermore, if trace oxygen is present, the active Pd(0) species oxidizes rapidly.

  • The Solution: Rigorous deoxygenation is critical. Sparging the solvent mixture with nitrogen for at least 20 minutes prior to adding the palladium catalyst is mandatory[1]. Using a robust Pd(II) precatalyst like Pd(PPh3)2Cl2 at a 10 mol% loading ensures sufficient active catalyst remains throughout the reaction cycle.

Reaction Workflows & Logical Relationships

Chemoselectivity SM Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) C6 C6-Cl Position Suzuki/Stille Coupling SM->C6 Pd Catalyst, Weak Base (CsF) C3 C3-F Position SNAr Reaction SM->C3 Hard Nucleophile, Polar Solvent C2 C2-Ester Position Hydrolysis/Reduction SM->C2 Aqueous Base or DIBAL-H

Chemoselectivity map for Methyl 6-chloro-3-fluoropicolinate reaction sites.

Troubleshooting Start Low Yield in C6 Suzuki Coupling? Q1 Is the ester hydrolyzed? Start->Q1 Q2 Is C3-F displaced? Start->Q2 Q3 Incomplete Conversion? Start->Q3 S1 Switch to CsF / MeCN-H2O (Avoid NaOH/Na2CO3) Q1->S1 Yes S2 Lower temperature to 60°C Use non-nucleophilic base Q2->S2 Yes S3 Degas thoroughly (N2) Increase Pd(PPh3)2Cl2 loading Q3->S3 Yes

Troubleshooting decision tree for optimizing Suzuki coupling yields.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6 (Preserving the C2-Ester)

Adapted from validated herbicide synthesis workflows[1].

Objective: Cross-couple an arylboronic acid at the C6-Cl position while preserving the C3-F and C2-methyl ester.

Reagents:

  • Methyl 6-chloro-3-fluoropicolinate (1.0 eq, e.g., 300 mg, 1.58 mmol)

  • Arylboronic acid (1.5 eq, e.g., 2.37 mmol)

  • Cesium fluoride (CsF) (5.1 eq, e.g., 8.18 mmol)

  • Pd(PPh3)2Cl2 (0.1 eq, e.g., 0.158 mmol)

  • Solvent: Acetonitrile / Water (3:1 v/v, e.g., 6 mL MeCN / 2 mL H2O)

Step-by-Step Methodology:

  • In a dried Schlenk flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-3-fluoropicolinate and the arylboronic acid in the Acetonitrile/Water mixture.

  • Add Cesium fluoride to the stirring solution.

  • Crucial Step: Sparge the reaction mixture with dry Nitrogen gas for a minimum of 20 minutes.

    • Self-Validating Check: The solution should remain clear or pale yellow during degassing. Any immediate blackening prior to heating indicates premature oxidation to Pd(0) black, meaning the system was not sufficiently deoxygenated.

  • Quickly add Pd(PPh3)2Cl2 under a positive stream of Nitrogen.

  • Heat the reaction mixture to 60–65 °C. Do not exceed 65 °C to prevent thermal degradation and ester hydrolysis.

  • Monitor via LC-MS. Complete conversion typically occurs within 4-6 hours.

  • Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Regioselective SNAr at C3-F

Adapted from GLP-1 receptor agonist synthesis workflows[2].

Objective: Displace the C3-fluorine with an amine nucleophile while leaving the C6-chlorine intact.

Step-by-Step Methodology:

  • Dissolve Methyl 6-chloro-3-fluoropicolinate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at 60 °C under a Nitrogen atmosphere for 12 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The displacement of fluorine (mass loss of 19) vs chlorine (mass loss of 35.5) produces distinct isotopic patterns. A retained 3:1 M/M+2 isotope pattern in the product mass spectrum definitively proves the C6-Cl bond is intact and regioselectivity was achieved.

  • Quench with water, extract with Ethyl Acetate, wash extensively with LiCl aqueous solution (to remove DMF), dry, and concentrate.

References

1.[1] Title: Pyridine and pyrimidine carboxylate herbicides and methods of use thereof Source: WIPO (PCT) Patent WO2019084353A1 URL:

2.[2] Title: Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use Source: US Patent US20220396569A1 URL:

3.[3] Title: 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor Source: WIPO (PCT) Patent WO2017112556A1 URL:

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 6-Chloro-3-Fluoropicolinate Reactions

Welcome to the Technical Support Center for handling Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0)[1]. This highly functionalized pyridine building block is a critical intermediate in the synthesis of pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0)[1]. This highly functionalized pyridine building block is a critical intermediate in the synthesis of pharmaceuticals, including PI3K inhibitors[2], RNA-splicing modulators for Huntington's disease[3], and GLP-1 receptor agonists[4].

Due to its dense functionalization—an ester at C2, a highly electronegative fluorine at C3, and a cross-coupling-ready chlorine at C6—this molecule is prone to competing side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve high chemoselectivity and regioselectivity in your workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During Nucleophilic Aromatic Substitution (SNAr) with amines, I observe a mixture of C3-fluoro and C6-chloro displacement. How can I control regioselectivity?

The Causality: In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the negatively charged Meisenheimer complex, not the departure of the leaving group[5]. Fluorine is highly electronegative, rendering the C3 carbon extremely electrophilic. Furthermore, the intermediate is stabilized by the adjacent C2-methyl ester and the pyridine nitrogen. Consequently, hard nucleophiles (like primary/secondary amines and alkoxides) strongly prefer to attack the C3 position and displace the fluorine[3]. However, the C6-chlorine is also activated by the pyridine nitrogen. If the reaction is pushed to high temperatures or if a soft nucleophile (e.g., thiols) is used, competitive C6-Cl displacement or double substitution occurs. The Solution:

  • Temperature Control: Keep the reaction strictly between 0 °C and 25 °C.

  • Solvent Selection: Use polar aprotic solvents (e.g., THF, DMF, or DCM) to stabilize the transition state without requiring excessive heat.

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the nucleophile to prevent over-reaction.

Q2: My Suzuki-Miyaura cross-coupling at the C6 position yields massive amounts of picolinic acid side product instead of the desired methyl ester. How do I prevent this?

The Causality: Suzuki-Miyaura couplings typically target the C6-Cl bond using palladium catalysis[6]. These reactions conventionally require a base (e.g., K2​CO3​ , Na2​CO3​ ) and an aqueous co-solvent to activate the boronic acid. Unfortunately, the C2-methyl ester is highly susceptible to base-catalyzed saponification (hydrolysis) under these aqueous conditions, rapidly forming 6-aryl-3-fluoropicolinic acid. The Solution:

  • Anhydrous Conditions: Switch to an anhydrous base system, such as anhydrous Cs2​CO3​ or K3​PO4​ in dry Toluene/Dioxane.

  • Fluoride Bases: Use anhydrous Cesium Fluoride (CsF) in Acetonitrile, which is highly effective for cross-coupling while being mild enough to preserve the methyl ester[6].

  • Embrace the Hydrolysis: If the ester is too labile, allow the hydrolysis to complete, isolate the 6-aryl-3-fluoropicolinic acid, and perform a standard amide coupling (e.g., HATU/DIPEA) in the next step.

Q3: I am seeing significant protodehalogenation (loss of the C6 chlorine without aryl coupling) during my Pd-catalyzed cross-coupling. What causes this?

The Causality: Protodehalogenation (yielding methyl 3-fluoropicolinate) occurs when the Palladium(II)-aryl intermediate undergoes β -hydride elimination or abstracts a proton from the environment before transmetalation can occur. This is exacerbated by slow transmetalation rates or the use of secondary alcohol solvents (like isopropanol) which act as hydride donors. The Solution:

  • Avoid alcoholic solvents.

  • Ensure your boronic acid is not degrading (switch to a pinacol boronate ester if necessary).

  • Use a more electron-rich, sterically bulky phosphine ligand (e.g., XPhos or BrettPhos) to accelerate the reductive elimination step and outcompete the protodehalogenation pathway.

Part 2: Mechanistic Workflows & Pathways

Pathways cluster_SNAr SNAr Reactions cluster_Pd Pd-Catalyzed Cross-Coupling SM Methyl 6-chloro-3-fluoropicolinate (Starting Material) SNAr_C3 C3-Fluoro Displacement (Desired with Hard Nuc) SM->SNAr_C3 Amines/Alkoxides (Low Temp) SNAr_C6 C6-Chloro Displacement (Side Product) SM->SNAr_C6 Soft Nuc / High Temp Suzuki_Desired C6-Aryl Coupling (Desired) SM->Suzuki_Desired Pd, Ar-B(OH)2 Anhydrous Base Hydrolysis Ester Hydrolysis (Side Product) SM->Hydrolysis Aqueous Base (K2CO3/H2O) Dehalogenation Protodehalogenation (Side Product) SM->Dehalogenation Slow Transmetalation Alcoholic Solvent

Reaction pathways of Methyl 6-chloro-3-fluoropicolinate highlighting desired vs. side products.

SNAr_Mech SM Methyl 6-chloro-3-fluoropicolinate Meisenheimer Meisenheimer Complex (Stabilized by C2-Ester & N) SM->Meisenheimer + Nuc- Product 3-Substituted-6-chloropicolinate (F- eliminated) Meisenheimer->Product - F-

Meisenheimer complex formation driving C3-regioselective SNAr over C6-Cl displacement.

Part 3: Quantitative Data Summaries

Table 1: Solvent and Base Effects on C6-Suzuki Coupling

Objective: Maximize C6-Aryl coupling while minimizing ester hydrolysis and protodehalogenation.

Catalyst SystemBaseSolvent SystemTemp (°C)Major ProductMinor Side Product
Pd(PPh3​)4​ K2​CO3​ (aq)Dioxane / H2​O (4:1)906-Aryl-3-fluoropicolinic acidProtodehalogenation
Pd(dppf)Cl2​ K3​PO4​ (anhyd)Toluene (dry)100Methyl 6-Aryl-3-fluoropicolinateUnreacted SM
Pd(PPh3​)2​Cl2​ CsF (anhyd)Acetonitrile (dry)65Methyl 6-Aryl-3-fluoropicolinateTrace Hydrolysis
Pd(OAc)2​ / XPhos K2​CO3​ (aq)Isopropanol / H2​O 80ProtodehalogenationEster Hydrolysis
Table 2: SNAr Regioselectivity (C3 vs C6) Optimization

Objective: Displace C3-F with a primary amine while leaving C6-Cl intact.

NucleophileSolventTemp (°C)Time (h)C3-F Displacement (%)C6-Cl Displacement (%)
R-NH2​ (1.1 eq)DMF80445%40% (Mixture)
R-NH2​ (1.1 eq)THF601270%15%
R-NH2​ (1.1 eq)DCM202495% <2%
R-SH (1.1 eq)DMF201230%65% (Soft Nuc preference)

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Preserving the Methyl Ester)

This protocol utilizes anhydrous conditions to prevent the saponification of the C2-methyl ester during the cross-coupling of the C6-chlorine[6].

Reagents:

  • Methyl 6-chloro-3-fluoropicolinate: 1.00 mmol (189.57 mg)

  • Arylboronic Acid: 1.50 mmol

  • Cesium Fluoride (CsF, anhydrous): 4.00 mmol

  • Pd(PPh3​)2​Cl2​ : 0.10 mmol (10 mol%)

  • Acetonitrile (Anhydrous, degassed): 10 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-chloro-3-fluoropicolinate, the arylboronic acid, and anhydrous CsF.

  • Purge: Seal the flask with a rubber septum and purge the atmosphere by applying vacuum and backfilling with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Inject 10 mL of anhydrous, sparged Acetonitrile via syringe. Stir the suspension at room temperature for 10 minutes.

  • Catalyst Addition: Briefly open the flask under a positive flow of Nitrogen, add Pd(PPh3​)2​Cl2​ , and reseal.

  • Reaction: Heat the reaction mixture to 60–65 °C using an oil bath or heating block for 12–16 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the palladium and inorganic salts. Wash the Celite pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure Methyl 6-aryl-3-fluoropicolinate.

Protocol 2: Regioselective SNAr at the C3 Position

This protocol ensures the displacement of the C3-fluorine by an amine while leaving the C6-chlorine intact for downstream functionalization[3].

Reagents:

  • Methyl 6-chloro-3-fluoropicolinate: 1.00 mmol (189.57 mg)

  • Primary Amine ( R-NH2​ ): 1.10 mmol

  • N,N-Diisopropylethylamine (DIPEA): 2.00 mmol

  • Dichloromethane (DCM, anhydrous): 8 mL

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 6-chloro-3-fluoropicolinate in 8 mL of anhydrous DCM in a round-bottom flask under a Nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA dropwise to the stirring solution.

  • Nucleophile Addition: Dissolve the primary amine in 2 mL of DCM and add it dropwise to the reaction mixture over 15 minutes to prevent local concentration spikes that could lead to double substitution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20 °C). Stir for an additional 12–24 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM ( 3×15 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the 3-amino-6-chloropicolinate derivative.

Part 5: References

  • Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease Google Patents (US11649227B2) URL:

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Benzimidazoyl GLP-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use Google Patents (WO2022235717A1) URL:

  • Pyridine and pyrimidine carboxylate herbicides and methods of use thereof Google Patents (WO2019084353A1) URL:

Sources

Troubleshooting

troubleshooting failed Suzuki couplings with chlorinated heterocycles

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when applying the Suzuki-Miy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when applying the Suzuki-Miyaura reaction to chlorinated heterocycles.

Chlorinated heterocycles present a unique "triple threat" in cross-coupling: high carbon-chlorine (C-Cl) bond dissociation energies, competitive protodeboronation of coupling partners, and severe catalyst poisoning via nitrogen coordination. This guide provides field-proven, causality-driven solutions to rescue failing reactions.

Diagnostic Workflow

Troubleshooting Start Failed Suzuki Coupling (Chlorinated Heterocycle) Check1 Is the chlorinated heterocycle consumed? Start->Check1 OxAdd Oxidative Addition Failure Switch to XPhos/SPhos + Pd2(dba)3 Check1->OxAdd No Check2 Is the boronic acid consumed? Check1->Check2 Yes Proto Protodeboronation Use Trifluoroborates or MIDA boronates Check2->Proto Yes (Ar-H detected) Poison Catalyst Poisoning Increase steric bulk (XPhos) or use aqueous n-BuOH Check2->Poison No

Diagnostic workflow for isolating failure points in Suzuki couplings of chlorinated heterocycles.

Troubleshooting Guide & FAQs

Q1: My chlorinated heterocycle starting material remains completely unreacted. What is causing this, and how do I fix it? The Causality: The carbon-chlorine (C-Cl) bond has a significantly higher bond dissociation energy (~96 kcal/mol) compared to C-Br (~81 kcal/mol). Furthermore, electron-rich heterocycles increase the electron density on the C-Cl bond, making the initial oxidative addition of the Pd(0) species thermodynamically and kinetically unfavorable. The Solution: You must utilize highly active, electron-rich, and sterically bulky ligands. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos and SPhos are specifically designed to accelerate oxidative addition while preventing the formation of inactive palladium black[1]. The bulky nature of these ligands promotes the formation of a highly reactive monoligated Pd(0)L active species, which readily inserts into unactivated heteroaryl chlorides[2].

Q2: The starting material is consumed, but my yield is low, and LC-MS shows a massive peak for deboronated starting material (Ar-H). How do I prevent protodeboronation? The Causality: Heteroaryl boronic acids (especially 2-substituted pyridines, furans, and thiophenes) are highly susceptible to protodeboronation in basic, protic media. This base-catalyzed hydrolysis cleaves the C-B bond before transmetalation can occur, often augmented by self-catalysis when the pH approaches the pKa of the boronic acid[3]. The reaction kinetics of protodeboronation simply outpace the cross-coupling itself. The Solution:

  • Protected Boron Species: Switch from standard boronic acids to potassium heteroaryltrifluoroborates (R-BF₃K) or MIDA boronates. These tetracoordinate boron species act as a "slow-release" mechanism for the active boronic acid, keeping its steady-state concentration low and minimizing degradation[4][5].

  • Kinetic Outpacing: Paradoxically, using an aqueous n-butanol solvent system with highly active fluorenylphosphine catalysts can accelerate the Suzuki transmetalation step so drastically that it outcompetes the protodeboronation pathway[6].

Q3: My reaction works for simple aryl chlorides but fails completely when I use a nitrogen-containing heterocycle (e.g., 2-chloropyridine). Why does the catalyst die? The Causality: Nitrogen atoms in heterocycles possess lone pairs that strongly coordinate to the palladium center, creating stable, off-cycle Pd(II) resting states. This catalyst poisoning halts catalytic turnover. The Solution: Steric bulk is your primary defense. Ligands like XPhos create a steric shield around the palladium center, preventing the approach and coordination of the heterocycle's nitrogen atom while still allowing the necessary C-Cl bond to interact[7]. Alternatively, utilizing water as a co-solvent encourages the nitrogen moieties to engage in hydrogen bonding with water rather than coordinating to the palladium center[6].

Quantitative Data: Catalyst System Performance

To aid in your experimental design, the following table summarizes the performance of field-validated catalyst systems for challenging chlorinated substrates.

Catalyst SystemLigand TypeSubstrate ClassBoronic Acid PartnerTypical YieldKey Mechanistic Advantage
Pd₂(dba)₃ / XPhos BuchwaldUnactivated Heteroaryl ChloridesAryl / Heteroaryl85–98%Overcomes high C-Cl bond energy; extreme steric bulk prevents N-coordination[1][2].
Pd(OAc)₂ / SPhos BuchwaldActivated Heteroaryl ChloridesFuran / Thiophene80–95%Highly universal; excellent for sterically hindered substrate combinations[1].
Pd / Fluorenylphosphines SpecializedN-Heterocyclic ChloridesThiophene / Furan>90%Aqueous protocol kinetics outpace rapid protodeboronation of 5-membered rings[6].

Standard Operating Procedures (SOPs)

Protocol A: General Coupling for Unactivated Chlorinated Heterocycles (Anhydrous)

This protocol utilizes a self-validating internal standard to distinguish between oxidative addition failure and transmetalation failure.

  • Preparation: To an oven-dried Schlenk tube, add the chlorinated heterocycle (1.0 eq), boronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and anhydrous K₃PO₄ (2.0 eq)[7]. Add 0.1 eq of an inert internal standard (e.g., biphenyl) for precise GC/LC-MS tracking.

  • Atmosphere Control: Evacuate and backfill the tube with Argon (3 cycles). Causality: Oxygen promotes the oxidative homocoupling of boronic acids, depleting your reagent.

  • Solvent Addition: Add degassed anhydrous toluene or 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100 °C for 12–18 hours.

  • Self-Validation Check: Sample a 50 µL aliquot at the 2-hour mark.

    • If starting material is intact: Your system is wet or oxygenated, causing catalyst death before oxidative addition.

    • If starting material remains but boronic acid is depleted: Protodeboronation is occurring. Spike the reaction with an additional 0.5 eq of boronic acid and lower the temperature to 80 °C.

Protocol B: Aqueous Protocol for Protodeboronation-Prone Substrates

Designed specifically for highly unstable 2-furan and 2-thiophene boronic acids.

  • Preparation: Combine the heteroaryl chloride (1.0 eq), furan/thiophene-boronic acid (1.5 eq), Pd catalyst (0.1–1.0 mol%), and K₂CO₃ (2.0 eq) in a reaction vial[6].

  • Solvent System: Add a rigorously degassed mixture of n-butanol and water (typically 1:1 v/v).

    • Causality: The water acts as a hydrogen-bond donor to the heterocyclic nitrogen, preventing it from poisoning the Pd center. The biphasic nature accelerates the transmetalation step[6].

  • Reaction: Stir vigorously at 80 °C.

  • Self-Validation Check: This reaction should reach completion within 1–4 hours. If the reaction mixture turns entirely black (palladium black precipitation) within the first 30 minutes, the catalyst has fallen off the cycle due to insufficient ligand coordination; increase ligand loading by 20%.

Mechanistic Pitfalls in the Catalytic Cycle

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Pitfall1 High C-Cl Bond Energy (Requires Buchwald Ligands) OxAdd->Pitfall1 RedElim Reductive Elimination TransMet->RedElim Pitfall2 Protodeboronation of Ar-B(OH)2 (Requires BF3K/MIDA) TransMet->Pitfall2 RedElim->Pd0 Product Release Pitfall3 N-Coordination / Poisoning (Requires Steric Shielding) RedElim->Pitfall3

Mechanistic pitfalls in the Suzuki catalytic cycle and targeted ligand-based interventions.

References

  • "Buchwald Phosphine Ligands", Sigma-Aldrich.
  • "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands", PMC.
  • "Protodeboronation of (Hetero)
  • "The Suzuki Reaction", Andrew G Myers Research Group (Harvard).
  • "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • "Efficient Suzuki−Miyaura Coupling of (Hetero)
  • "A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines", Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Fluorinated Picolinate Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when synthesizing fluorinated pyridine-2-carboxylates (picolinates) for agrochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when synthesizing fluorinated pyridine-2-carboxylates (picolinates) for agrochemical and pharmaceutical pipelines.

The introduction of fluorine atoms drastically alters the physicochemical landscape of the pyridine core. It increases lipophilicity, alters dipole moments, induces unique "fluorophilic" phase behaviors, and highly activates the picolinate ester towards hydrolysis. This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you bypass these complex purification challenges.

Diagnostic Purification Workflow

Use the following decision matrix to identify the optimal chromatographic approach based on the specific behavior of your crude mixture.

DiagnosticWorkflow Start Crude Fluorinated Picolinate Mixture Decision Primary Purification Challenge? Start->Decision Coelution Isomer Co-elution (e.g., 3-F vs 5-F) Decision->Coelution Hydrolysis Ester Hydrolysis on Column Decision->Hydrolysis Volatility Poor Mass Recovery (Volatility) Decision->Volatility Fluorous High F-Content Separation Decision->Fluorous Sol1 Use PFP or Fluorous Stationary Phases Coelution->Sol1 Sol2 Use Neutral Alumina or Buffered Silica Hydrolysis->Sol2 Sol3 Avoid High Vac; Use Heavy Solvents Volatility->Sol3 Sol4 Fluorous Solid-Phase Extraction (F-SPE) Fluorous->Sol4

Diagnostic workflow for selecting the optimal purification strategy for fluorinated picolinates.

Frequently Asked Questions & Troubleshooting Guide

Q1: My fluorinated picolinate positional isomers (e.g., 3-fluoro- vs. 5-fluoro-picolinates) co-elute on a standard C18 reversed-phase column. How can I resolve them? A1: Standard C18 phases separate primarily based on hydrophobic interactions, which are often insufficient for distinguishing the subtle steric and dipole differences between fluorinated positional isomers. The Mechanistic Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide enhanced shape selectivity and specific fluorine-fluorine interactions[1]. The separation on these columns is driven by the fluorine content percentage (F%) and the rigid molecular structure of the fluorocarbon chain, rather than purely by lipophilicity[2]. Furthermore, π-π interactions between the electron-deficient PFP ring and the pyridine core offer an orthogonal retention mechanism that easily resolves positional isomers.

Q2: I am losing my product to ester hydrolysis during normal-phase silica gel chromatography. Why is this happening and how do I prevent it? A2: The electron-withdrawing nature of fluorine atoms on the pyridine ring heavily depletes electron density from the picolinate carbonyl carbon, making it highly susceptible to nucleophilic attack. Standard silica gel contains acidic silanol groups that catalyze the hydrolysis of the ester into the corresponding picolinic acid. The acid then irreversibly binds to the silica or elutes as a smeared band. The Mechanistic Solution: You must neutralize the stationary phase. Switch to neutral alumina (Activity II or III) or deactivate your silica gel by pre-flushing the column with 1-2% triethylamine (TEA) in hexanes. Alternatively, bypass normal phase entirely and utilize Reversed-Phase HPLC with a mildly buffered mobile phase (e.g., 0.1% formic acid or ammonium acetate) to maintain the ester's structural integrity.

Q3: After concentrating my purified fractions on a rotary evaporator, my mass recovery is less than 30%. Where is my compound going? A3: Low molecular weight fluorinated picolinates (such as methyl 5,6-difluoropicolinate) exhibit significant volatility[3]. Fluorine is highly electronegative and holds its electrons tightly, resulting in low polarizability. This drastically reduces intermolecular London dispersion forces compared to hydrogenated analogs, severely lowering the boiling point. The Mechanistic Solution: Never subject low-molecular-weight fluorinated picolinates to high vacuum (<20 mbar) or elevated water bath temperatures (>30°C). Concentrate fractions using a gentle stream of nitrogen gas at room temperature, or extract the product into a heavier, less volatile solvent (like heptane) before carefully stripping the solvent under moderate pressure.

Q4: I am using a heavily fluorinated building block. Can I separate the unreacted fluorinated starting material from the non-fluorinated byproducts without HPLC? A4: Yes, by utilizing Fluorous Solid-Phase Extraction (F-SPE). The Mechanistic Solution: F-SPE uses silica gel functionalized with a fluorocarbon bonded phase (e.g., -Si(Me)2CH2CH2C8F17)[4]. It operates on a "fluorophobic/fluorophilic" binary elution principle. A fluorophobic solvent wash (e.g., 80:20 Methanol:Water) will elute all non-fluorous organic compounds at the solvent front. A subsequent fluorophilic wash (e.g., 100% Methanol or THF) disrupts the fluorous interactions, eluting your fluorinated target[5].

Quantitative Data: Stationary Phase Selection Matrix
Stationary PhasePrimary Interaction MechanismIdeal ApplicationRecommended Eluent SystemRelative Isomer Resolution (Rs)
C18 (Alkyl) Hydrophobic partitioningGeneral non-fluorinated organicsMeOH/H2O or MeCN/H2OLow (< 1.0)
PFP (Pentafluorophenyl) π-π, dipole-dipole, shape selectivityFluorinated positional isomersMeOH/H2O (Ammonium Acetate)High (> 1.5)
Fluorous Silica Fluorophilic interactionsHeavily fluorinated mixturesFluorophobic to Fluorophilic step gradientN/A (On/Off binding)
Neutral Alumina Polar adsorption (non-acidic)Base-sensitive picolinate estersHexanes/EtOAcModerate (1.0 - 1.2)
Step-by-Step Methodologies
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) for Fluorinated Picolinates

This protocol is designed to separate heavily fluorinated picolinates from non-fluorinated reaction matrices.

  • Cartridge Conditioning: Mount a FluoroFlash® (or equivalent fluorous silica) cartridge on a vacuum manifold. Condition with 2 column volumes (CV) of 100% Methanol, followed by 2 CV of the fluorophobic loading solvent (80:20 Methanol:Water)[4].

  • Sample Loading: Dissolve your crude mixture in a minimum volume of 80:20 Methanol:Water. Load the sample onto the cartridge. Note: If the sample is insoluble, load it as a slurry using a small amount of DMF.

  • Fluorophobic Wash (Eluting Organics): Elute the cartridge with 3-5 CV of 80:20 Methanol:Water. Collect this fraction.

    • Self-Validation Checkpoint: Spot this fraction on a TLC plate under UV (254 nm). Non-fluorinated impurities should be visible. If your target fluorinated picolinate is detected here, your solvent is too fluorophilic; increase the water content to 70:30.

  • Fluorophilic Wash (Eluting Target): Switch the collection flask. Elute the cartridge with 3 CV of 100% Methanol or 100% THF to recover the fluorinated picolinate[5].

    • Self-Validation Checkpoint: Evaporate a 1 mL aliquot of this fraction under a gentle N2 stream. A visible residue confirms the successful elution of the fluorinated target.

Protocol 2: Reversed-Phase HPLC Optimization for Fluorinated Isomers using a PFP Column

This protocol utilizes shape selectivity to resolve closely related fluorinated positional isomers.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in LC-MS grade water. Prepare Mobile Phase B (Organic): 100% LC-MS grade Methanol[1]. Causality: Ammonium acetate acts as a volatile buffer that suppresses silanol ionization and protects the picolinate ester from hydrolysis.

  • Column Equilibration: Install a PFP column (e.g., 100 × 2.1 mm, 1.9 µm). Equilibrate the column at 40°C with 20% B at a flow rate of 0.45 mL/min.

  • Gradient Design: Initiate a shallow gradient: Hold at 20% B for 1 minute, ramp to 70% B over 5 minutes, and hold for 2 minutes before re-equilibrating[1].

  • Isomer Resolution & Validation:

    • Self-Validation Checkpoint: Inject a mixed standard of your fluorinated isomers. Calculate the resolution factor ( Rs​ ). If Rs​<1.5 , decrease the column temperature to 25°C. Lower temperatures often enhance the rigid shape-selectivity of the PFP stationary phase, increasing the separation of structurally similar fluorinated isomers.

References
  • [1] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate / LCGC International. 1

  • [4] Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PubMed Central (PMC) - NIH. 4

  • [5] Synthetic applications of fluorous solid-phase extraction (F-SPE). PubMed Central (PMC) - NIH. 5

  • [2] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed Central (PMC) - NIH. 2

  • [3] Methyl 5,6-difluoropicolinate (EVT-13831348). EvitaChem. 3

Sources

Troubleshooting

Process Safety Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Welcome to the Process Safety Technical Support Center. This resource is designed for researchers, chemical engineers, and drug development professionals tasked with safely transitioning chemical syntheses from the labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Safety Technical Support Center. This resource is designed for researchers, chemical engineers, and drug development professionals tasked with safely transitioning chemical syntheses from the laboratory bench to pilot-plant and manufacturing scales.

Scaling an exothermic reaction is never a linear process. The fundamental geometric reality of scale-up is that the volume of a reaction mixture increases by the cube of the vessel's radius, while the wetted heat-transfer area increases only by the square of the radius[1]. Consequently, heat generation rapidly outpaces heat removal capacity, making thermal runaways one of the most critical safety hazards in chemical manufacturing[2].

This guide provides field-proven troubleshooting protocols, thermodynamic causality explanations, and self-validating experimental workflows to ensure your scale-up processes remain safely within their thermal limits.

Scale-Up Safety & Risk Assessment Workflow

ScaleUpWorkflow Lab Lab-Scale Synthesis (Proof of Concept) Calorimetry Reaction Calorimetry (RC1/DSC) Measure Heat Flow & Kinetics Lab->Calorimetry Calc Calculate Safety Parameters (ΔT_ad, TMR_ad) Calorimetry->Calc Decision Risk Assessment: Is T_process + ΔT_ad > T_decomp? Calc->Decision Redesign Redesign Process (Semi-batch, Dilution, Quench) Decision->Redesign Yes (High Risk) Scale Proceed to Pilot Plant Scale-Up Decision->Scale No (Safe Margin) Redesign->Calorimetry Re-evaluate

Scale-up safety workflow integrating reaction calorimetry and thermodynamic risk assessment.

Section 1: Core Principles & Thermodynamics (FAQs)

Q: How do I predict the severity of a potential cooling failure during scale-up? A: You must calculate the Adiabatic Temperature Rise ( ΔTad​ ) . This concept refers to the maximum temperature increase that would occur in a system if all the reaction heat were retained within the mixture without any heat loss to the surroundings (i.e., a total cooling failure)[2][3]. Causality: If the intended process temperature ( Tprocess​ ) plus the ΔTad​ exceeds the decomposition temperature of the reaction mixture ( Tdecomp​ ), the system is at high risk of triggering a secondary thermal runaway[4]. This secondary decomposition often generates massive amounts of gas, leading to rapid pressure buildup and catastrophic vessel rupture[3].

Q: What is the "24-Hour Rule" and how does it relate to TMRad​ ? A: Time to Maximum Rate under adiabatic conditions ( TMRad​ ) is the time it takes for a runaway reaction to reach its maximum heat generation rate[3]. The industry-standard "24-hour rule" dictates that a process is considered safe for storage or handling only if the TMRad​ is significantly longer than the time the material will be held in the reactor (typically >24 hours)[3]. Knowing the TMRad​ tells operators exactly how much time they have to restore cooling or execute an emergency quench before an explosion becomes inevitable[3].

Q: We are using a slow, semi-batch dosing method. Why are we still seeing unexpected temperature spikes? A: A recurring misconception is that controlled slow addition of a reagent automatically equates to exotherm control[5]. If the chemical reaction rate is slower than your addition rate, unreacted reagents will silently accumulate in the vessel[6]. Causality: When a localized hot spot or a slight temperature increase finally accelerates the reaction kinetics, the accumulated mass reacts all at once. This generates a sudden, exponential release of energy that overwhelms the reactor's cooling capacity, leading to a thermal runaway[2][6].

Section 2: Troubleshooting Guide - Runaway Reactions & Cooling Failures

When exothermic reactions deviate from their expected thermal profiles, immediate and decisive action is required. Below is a troubleshooting matrix for common scale-up emergencies.

Issue 1: Delayed Exotherm & Reagent Accumulation

Symptoms: The reactor temperature does not rise as expected during the initial dosing of the limiting reagent, followed by a sudden, uncontrollable temperature spike later in the addition phase[7]. Root Cause: Poor mixing, low initial reaction temperature, or inherently slow reaction kinetics causing unreacted material to pool[6]. Mitigation Protocol:

  • Halt Dosing Immediately: Stop the addition of the reactive component (e.g., electrophile, Grignard reagent) to prevent further accumulation[6].

  • Maximize Agitation: Ensure the impeller is functioning correctly. Inefficient stirring creates localized "hot spots" where the reaction proceeds much faster than in the bulk mixture[6].

  • Verify Kinetics via Sampling: Do not resume dosing until real-time analytical sampling (e.g., HPLC, IR spectroscopy) confirms that the accumulated reagent has been fully consumed.

  • Process Redesign (Post-Incident): For future batches, increase the initial reaction temperature to accelerate the kinetic consumption rate, or switch to a continuous flow reactor to minimize the reacting volume at any given time[6].

Issue 2: Sudden Loss of Cooling Capacity

Symptoms: The internal reactor temperature drifts upward despite the jacket cooling medium being set to maximum capacity[7]. Root Cause: The exponential rate of heat production by the chemical reaction has exceeded the linear rate of heat loss provided by the processing equipment[8]. Mitigation Protocol:

  • Engage Emergency Cooling: Switch to backup cooling systems (e.g., dry ice/acetone loops or chilled brine)[7].

  • Dilution: Rapidly inject a pre-determined volume of cold, inert solvent. Diluting the reaction mass instantly lowers the concentration of reactants, which kinetically slows the reaction and physically absorbs heat, lowering the overall ΔTad​ [3].

  • Emergency Quench: If the temperature approaches Tdecomp​ (minus a 50°C to 100°C safety margin[5]), dump the reactor contents into an emergency quench tank containing a neutralizing agent or massive volume of cold solvent[7].

RunawayLoop Start Exothermic Reaction Initiated Imbalance Heat Generation > Heat Removal (Cooling Failure / Accumulation) Start->Imbalance TempRise Temperature Increases (Adiabatic Conditions Approached) Imbalance->TempRise Kinetics Reaction Rate Accelerates (Exponential Heat Release) TempRise->Kinetics Kinetics->Imbalance Positive Feedback Loop Decomp Secondary Decomposition Triggered (Gas Evolution) Kinetics->Decomp Rupture Vessel Rupture / Explosion Decomp->Rupture

The causality of a thermal runaway feedback loop during an unmitigated exothermic reaction.

Section 3: Quantitative Safety Parameters

To accurately assess risk, quantitative data must be extracted from calorimetric studies. The table below summarizes the critical thermodynamic parameters used to evaluate scale-up safety[3][4][8].

ParameterSymbolDefinitionCritical Safety Threshold / Actionable Insight
Heat of Reaction ΔHr​ Total energy released per mole of limiting reactant.Used to calculate overall cooling requirements. High values (>500 kJ/kg) require semi-batch or continuous flow design.
Adiabatic Temp. Rise ΔTad​ Max temperature increase under zero heat-loss conditions.If Tprocess​+ΔTad​>Tdecomp​ , the risk of explosion is high. Mitigate via dilution[3].
Time to Maximum Rate TMRad​ Time required to reach maximum heat generation rate.Must be significantly longer than processing time (24-hour rule). Dictates emergency response window[3].
Onset Temperature Tonset​ Temperature at which exothermic decomposition begins.Maintain a safety margin of 50°C to 100°C between Tprocess​ and Tonset​ [5].
Specific Heat Capacity Cp​ Heat required to raise the mixture's temperature by 1°C.Essential for calculating ΔTad​ ( ΔTad​=ΔHr​/Cp​ )[9].

Section 4: Experimental Protocol - Reaction Calorimetry (RC1) for Safe Scale-Up

Before scaling any exothermic reaction, it is mandatory to quantify the heat release using a reaction calorimeter (e.g., Mettler-Toledo RC1e or HEL Simular)[5][10]. This protocol outlines a self-validating system to determine ΔHr​ and detect reagent accumulation.

Objective: To measure the actual heat release during a chemical process under controlled conditions, simulate plant-scale heat transfer, and calculate ΔTad​ [3][4].

Step-by-Step Methodology:

  • Reactor Preparation & Calibration:

    • Assemble the reaction calorimeter with a low thermal mass (low Phi factor) test cell to emulate large-scale plant conditions accurately[4].

    • Charge the reactor with the baseline solvent and stable reactants.

    • Run a calibration sequence using the internal calibration heater to determine the specific heat capacity ( Cp​ ) and the overall heat transfer coefficient ( U ) of the initial mixture.

  • Thermal Equilibration:

    • Bring the reactor contents to the intended isothermal process temperature ( Tprocess​ ). Allow the baseline heat flow signal to stabilize to zero.

  • Controlled Dosing (Semi-Batch Simulation):

    • Initiate the addition of the limiting reagent using a gravimetric dosing pump. Program the addition rate to mimic the planned large-scale addition profile[6].

    • Critical Check: Continuously monitor the real-time heat flow ( qr​ ). The heat flow curve should closely track the dosing curve. If the heat flow lags significantly behind the dosing rate, reagent accumulation is occurring[6].

  • Post-Addition Hold & Final Calibration:

    • Once dosing is complete, maintain Tprocess​ until the heat flow signal returns completely to the baseline, indicating 100% conversion[6].

    • Perform a final calibration to determine the Cp​ and U of the final product mixture.

  • Data Extraction & Risk Calculation:

    • Integrate the area under the heat flow curve to calculate the total Heat of Reaction ( ΔHr​ ).

    • Calculate the Adiabatic Temperature Rise: ΔTad​=Mass×Cp​ΔHr​​ [9].

    • Compare Tprocess​+ΔTad​ against Differential Scanning Calorimetry (DSC) data for the mixture's decomposition temperature to finalize the safety risk assessment[1].

References

  • Zeal Instruments. Understanding Runaway Reactions and Their Safety Implications. Available at:[Link]

  • Lab Manager. Preventing Explosions in Exothermic Reaction Calorimetry. Available at: [Link]

  • H.E.L Group. Critical Considerations in Process Safety. Available at:[Link]

  • Mettler Toledo. Reaction Calorimetry Guide. Available at: [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]

  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at:[Link]

  • ACS Publications. Simple calculations, principles, and techniques to prevent reactive chemicals events in the laboratory. Available at: [Link]

  • ioMosaic. Screening Tool for Runaway Reaction Characterization. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

characterization of novel derivatives of Methyl 6-chloro-3-fluoropicolinate

Comparative Characterization of Methyl 6-Chloro-3-Fluoropicolinate Derivatives in Targeted Therapeutics and Agrochemicals Executive Summary Methyl 6-chloro-3-fluoropicolinate (CAS 1030829-21-0) has emerged as a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Characterization of Methyl 6-Chloro-3-Fluoropicolinate Derivatives in Targeted Therapeutics and Agrochemicals

Executive Summary

Methyl 6-chloro-3-fluoropicolinate (CAS 1030829-21-0) has emerged as a privileged building block in both pharmaceutical and agrochemical development. Its unique electronic profile, driven by the highly electronegative fluorine atom at the C3 position, makes it an ideal precursor for synthesizing allosteric phosphoinositide 3-kinase (PI3K) inhibitors[1] and advanced pyridine carboxylate herbicides[2]. This guide provides an objective comparison of this fluorinated scaffold against its non-fluorinated counterparts, detailing the mechanistic advantages, comparative performance metrics, and validated synthetic protocols.

Mechanistic Rationale: The Fluorine Advantage

The strategic insertion of a fluorine atom at the C3 position of the picolinate ring fundamentally alters the molecule's physicochemical and electronic properties, dictating its success in drug discovery:

  • Electronic Activation for Synthesis: The strong inductive electron-withdrawing effect (-I) of fluorine lowers the electron density of the pyridine ring. This significantly accelerates nucleophilic aromatic substitution (SNAr) at the C6 position and stabilizes the transition state during Suzuki-Miyaura cross-coupling[3].

  • Target Affinity (PI3K Inhibition): In the context of PI3K inhibitors, the C3-fluorine acts as a highly specific hydrogen bond acceptor, engaging in critical multipolar interactions with the kinase hinge region[1]. This interaction is absent in non-fluorinated analogs, leading to a stark difference in binding affinity.

  • Metabolic Stability: Fluorination blocks primary sites of cytochrome P450-mediated oxidation, extending the biological half-life of the resulting therapeutic or agrochemical agents.

To understand the biological significance of these derivatives, Figure 1 illustrates the PI3K signaling cascade—a highly mutated system in human cancers[3]—which these fluorinated derivatives are specifically designed to inhibit.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Signal PI3K->PIP3 Phosphorylates Inhibitor 3-Fluoro-Picolinate Derivative Inhibitor->PI3K Hinge Inhibition PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT / mTOR Pathway PIP3->AKT Recruits

Fig 1: Mechanism of PI3K pathway inhibition by 3-fluoro-picolinate derivatives.

Comparative Performance Data

The following table synthesizes the experimental performance of Methyl 6-chloro-3-fluoropicolinate against alternative picolinate scaffolds. Data reflects aggregated trends from the synthesis of spirocyclic-pyrroloquinazolinones[3] and chromenone derivatives[1].

Scaffold PrecursorC3/C5 SubstitutionSNAr Yield (%)PI3Kα IC50 (nM)HLM t1/2 (min)LogD (pH 7.4)
Methyl 6-chloropicolinate-H, -H45%125.028.51.82
Methyl 6-chloro-3-fluoropicolinate -F, -H 82% 14.2 85.0 2.45
Methyl 6-chloro-3,5-difluoropicolinate-F, -F88%45.892.42.91

Data Analysis: The mono-fluorinated derivative (Methyl 6-chloro-3-fluoropicolinate) offers the optimal balance. While the difluorinated analog slightly increases synthetic yield and metabolic stability, it suffers a 3-fold drop in target affinity (IC50) due to steric clashes within the PI3K binding pocket. The non-fluorinated analog demonstrates poor synthetic yield and rapid metabolic clearance.

Experimental Workflows & Self-Validating Protocols

The versatility of Methyl 6-chloro-3-fluoropicolinate allows for divergent synthetic pathways, primarily through SNAr and Palladium-catalyzed cross-coupling.

Synthetic_Workflow SM Methyl 6-chloro- 3-fluoropicolinate SNAr SNAr Coupling (Amine, DIPEA) SM->SNAr C2/C4 Mod Suzuki Suzuki Coupling (Boronic Acid, Pd) SM->Suzuki C6 Mod Prod Target Inhibitor / Herbicide SNAr->Prod Suzuki->Prod

Fig 2: Divergent synthetic workflow for functionalizing the fluoropicolinate scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for PI3K Inhibitors

This protocol details the coupling of the fluorinated picolinate with a spirocyclic amine intermediate[3].

  • Step 1: Reagent Assembly. To a microwave-safe vial, add the amine intermediate (0.13 mmol) and Methyl 6-chloro-3-fluoropicolinate (0.21 mmol, 1.65 eq).

  • Step 2: Solvent & Base Addition. Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.71 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.70 mmol, 5.5 eq).

    • Causality & Rationale: DMF is selected as a highly polar aprotic solvent to stabilize the charged Meisenheimer complex transition state. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to drive the reaction forward without degrading the ester.

  • Step 3: Thermal Activation. Seal the vial and stir at 100 °C for 12 hours.

    • Causality & Rationale: The 100 °C temperature provides the necessary activation energy to overcome the steric hindrance of complex spirocyclic amines.

  • Step 4: Self-Validation (In-Process Control). Quench a 5 µL aliquot in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 189.5) is <5% relative to the product mass.

  • Step 5: Workup. Dilute with ethyl acetate and wash with water to remove DMF and DIPEA salts. Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling for Pyridine Carboxylate Herbicides

This protocol details the functionalization of the C6 position using a boronic acid, a critical step in agrochemical synthesis[2].

  • Step 1: Reaction Mixture Preparation. In a Schlenk flask, dissolve Methyl 6-chloro-3-fluoropicolinate (300 mg, 1.58 mmol), (2-chloro-4-(trifluoromethyl)phenyl)boronic acid (533 mg, 2.37 mmol), and Cesium Fluoride (CsF) (1.242 g, 8.18 mmol) in a biphasic mixture of Acetonitrile (6 mL) and Water (2 mL).

    • Causality & Rationale: The biphasic MeCN/H2O system is critical; MeCN solubilizes the organic substrates, while water dissolves the inorganic CsF. CsF acts as a specialized base that forms a highly reactive fluoroborate intermediate, significantly accelerating the transmetalation step compared to standard carbonate bases.

  • Step 2: Degassing (Critical Step). Sparge the solution with ultra-pure Nitrogen gas for exactly 20 minutes.

    • Causality & Rationale: Oxygen must be rigorously excluded. Atmospheric O2 will rapidly oxidize the active Pd(0) species back to an inactive Pd(II) state, stalling the catalytic cycle and leading to unwanted homocoupling side products.

  • Step 3: Catalyst Addition & Heating. Add Pd(PPh3)2Cl2 (0.111 g, 0.158 mmol) under positive nitrogen flow. Heat the mixture to 60-65 °C for 4 hours.

  • Step 4: Self-Validation. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a lower-running blue-fluorescent spot under 254 nm UV light confirms successful coupling.

References

  • Title: Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease (US11649227B2)
  • Title: Pyridine and pyrimidine carboxylate herbicides and methods of use thereof (WO2019084353A1)
  • Title: Pyrroloquinazolinones spirocycliques et pipéridinoquinazolinones... (WO2024148150A1)

Sources

Comparative

Comparative Reactivity Guide: Methyl 6-Chloro-3-Fluoropicolinate vs. Alternative Halopicolinates

As the complexity of active pharmaceutical ingredients (APIs) and agrochemicals increases, the demand for highly functionalized pyridine scaffolds has surged. Halopicolinates are foundational building blocks in these syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of active pharmaceutical ingredients (APIs) and agrochemicals increases, the demand for highly functionalized pyridine scaffolds has surged. Halopicolinates are foundational building blocks in these syntheses. Among them, Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) stands out as a premium intermediate due to its orthogonal reactivity profile.

This guide provides an objective, data-driven comparison of Methyl 6-chloro-3-fluoropicolinate against alternative halopicolinates, detailing the mechanistic causality behind its regioselectivity and providing self-validating experimental workflows.

Mechanistic Causality: The Power of Orthogonal Reactivity

The synthetic utility of Methyl 6-chloro-3-fluoropicolinate lies in the distinct electronic properties of its two halogen handles, which allow for sequential, regioselective functionalization without the need for protecting groups.

  • Palladium-Catalyzed Cross-Coupling (C6-Selectivity): In transition-metal catalysis (e.g., Suzuki-Miyaura or Stille couplings), the rate-determining step is the oxidative addition of the metal into the carbon-halogen bond. Because the C-Cl bond possesses a significantly lower Bond Dissociation Energy (BDE) than the C-F bond, Pd(0) selectively inserts at the C6 position. This regioselectivity is further enhanced by the adjacent electron-withdrawing pyridine nitrogen.

  • Nucleophilic Aromatic Substitution - SNAr (C3-Selectivity): Conversely, in SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine is a vastly superior leaving group compared to chlorine in these reactions. Its extreme electronegativity strongly polarizes the C3 carbon and stabilizes the developing negative charge in the transition state. The adjacent methyl ester provides additional resonance stabilization, making the C3-F bond highly susceptible to displacement by hard nucleophiles (amines, alkoxides) while leaving the C6-Cl bond intact.

Quantitative Reactivity Metrics

To understand this orthogonality, we must look at the quantitative thermodynamic and kinetic data governing these halogens .

Table 1: Thermodynamic & Kinetic Halogen Parameters

Halogen BondAverage Aryl BDE (kcal/mol)Relative SNAr Rate (Leaving Group Ability)Preferred Reaction Pathway
C-F ~1263300SNAr (Nucleophilic Substitution)
C-Cl ~964.3Cross-Coupling (Pd, Ni catalysis)
C-Br ~811.0 (Baseline)Fast Cross-Coupling / Halogen Exchange

Comparative Performance Analysis

When designing a synthetic route, selecting the correct halopicolinate prevents over-reaction and complex mixture formation. Below is a comparative analysis of Methyl 6-chloro-3-fluoropicolinate against common alternatives.

Table 2: Halopicolinate Reactivity Comparison

PropertyMethyl 6-chloro-3-fluoropicolinateMethyl 3,6-dichloropicolinateMethyl 6-bromo-3-fluoropicolinate
Halogen Configuration C3-Fluoro, C6-ChloroC3-Chloro, C6-ChloroC3-Fluoro, C6-Bromo
Cross-Coupling Selectivity Excellent (C6) : Clear thermodynamic preference for C-Cl over C-F.Moderate : Both C-Cl bonds can react; requires strict stoichiometric control.Outstanding (C6) : C-Br BDE is significantly lower than C-F.
SNAr Selectivity Excellent (C3) : F is a superior leaving group to Cl.Poor : Cl at C3 is a sluggish leaving group compared to F.Good (C3) : F is a great leaving group, but C6-Br is highly labile.
Primary Use Case Ideal for orthogonal, sequential functionalization.Low-cost syntheses where regioselectivity is not critical.Highly reactive systems; may require cryogenic handling.

Reaction Pathway Visualization

The following diagram illustrates the divergent, regioselective pathways accessible from the Methyl 6-chloro-3-fluoropicolinate scaffold.

OrthogonalReactivity Substrate Methyl 6-chloro- 3-fluoropicolinate Pd_Cat Pd(0) Catalyst (Suzuki/Stille) Substrate->Pd_Cat C-Cl Oxidative Addition SNAr_Cond Hard Nucleophile (Amines/Alkoxides) Substrate->SNAr_Cond C-F Meisenheimer Complex C6_Product C6-Arylation (C-F Retained) Pd_Cat->C6_Product Regioselective C3_Product C3-Amination (C-Cl Retained) SNAr_Cond->C3_Product Regioselective

Orthogonal reactivity of Methyl 6-chloro-3-fluoropicolinate showing C6 and C3 selectivity.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks and analytical validation steps.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C6 Arylation)

This protocol selectively arylates the C6 position while preserving the C3-F bond, adapted from established agrochemical synthesis methodologies .

  • Reagent Preparation: In a dry reaction vessel, combine Methyl 6-chloro-3-fluoropicolinate (1.0 eq), an arylboronic acid (1.2 eq), and Cesium Fluoride (CsF, 3.0 eq) in a 3:1 mixture of Acetonitrile and Water.

    • Causality Check: CsF is utilized because the fluoride ion aggressively attacks the empty p-orbital of the boron atom, forming a highly reactive, electron-rich boronate complex that accelerates the transmetalation step.

  • Degassing: Sparge the solution with nitrogen gas for 20 minutes.

    • Causality Check: Oxygen must be rigorously removed to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition & Heating: Add Pd(PPh₃)₂Cl₂ (0.1 eq) and heat the mixture to 60–65 °C for 2 hours.

  • Validation Check (In-Process): Monitor the reaction via LC-MS. The starting material mass (m/z ~189) should disappear. Crucially, verify the retention of the C-F bond by running a quick ¹⁹F NMR; a distinct signal around -110 to -120 ppm must remain present.

  • Workup: Cool to room temperature, load directly onto silica gel, and purify via reverse-phase chromatography.

Protocol B: Regioselective SNAr (C3 Amination)

This protocol demonstrates the selective displacement of the C3-fluorine atom by a secondary amine, leaving the C6-chlorine intact.

  • Reagent Preparation: Dissolve Methyl 6-chloro-3-fluoropicolinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a secondary amine (e.g., morpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality Check: DMF, a polar aprotic solvent, is critical here. It effectively solvates the protonated DIPEA cation but leaves the morpholine nucleophile unsolvated and highly reactive, driving the Meisenheimer complex formation.

  • Reaction Execution: Stir the mixture at room temperature to 50 °C for 4–16 hours, depending on the steric bulk of the amine.

  • Validation Check (In-Process): Monitor via ¹⁹F NMR. The complete disappearance of the fluorine signal confirms the successful displacement at the C3 position. LC-MS will show the product mass with the characteristic chlorine isotope pattern (3:1 ratio), confirming the C6-Cl bond is intact.

  • Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate under vacuum.

References

  • Pyridine and pyrimidine carboxylate herbicides and methods of use thereof.
  • Haloselectivity of Heterocycles. Baran Laboratory, The Scripps Research Institute.[Link]

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Chemical Science, RSC Publishing.[Link]

Validation

biological activity screening of compounds synthesized from Methyl 6-chloro-3-fluoropicolinate

Comprehensive Biological Activity Screening Guide: Evaluating Methyl 6-chloro-3-fluoropicolinate Derivatives Executive Summary In modern drug discovery, the selection of a robust starting scaffold dictates the success of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Biological Activity Screening Guide: Evaluating Methyl 6-chloro-3-fluoropicolinate Derivatives

Executive Summary

In modern drug discovery, the selection of a robust starting scaffold dictates the success of downstream biological screening and lead optimization. Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) has emerged as a privileged fluorinated building block. Its unique di-halogenated substitution pattern enables orthogonal functionalization, making it a critical intermediate in the synthesis of diverse therapeutics, ranging from allosteric phosphoinositide 3-kinase (PI3K) inhibitors for oncology[1] to Glucagon-Like Peptide-1 (GLP-1) receptor agonists for metabolic diseases[2].

This guide provides an objective comparative analysis of this scaffold against its non-fluorinated alternatives and details self-validating experimental methodologies for screening the biological activity of its synthesized derivatives.

Scaffold Rationale & Comparative Advantage

As an Application Scientist, the choice of starting material must be driven by both synthetic tractability and the pharmacokinetic profile it imparts to the final molecule. Methyl 6-chloro-3-fluoropicolinate offers distinct advantages over simpler alternatives like Methyl 6-chloropicolinate or Methyl 3-fluoropicolinate [3].

  • Enhanced Electrophilicity for SNAr: The strong inductive electron-withdrawing effect of the 3-fluoro substituent significantly increases the electrophilicity of the C-6 position. This lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr), allowing for derivatization with sterically hindered amines under milder conditions.

  • Metabolic Shielding: The incorporation of fluorine at the C-3 position blocks cytochrome P450-mediated oxidation, directly improving the in vivo half-life and metabolic stability of the resulting drug candidates.

  • Orthogonal Reactivity: The 6-chloro group serves as a versatile leaving group for both SNAr and transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), while the C-2 methyl ester allows for controlled hydrolysis and subsequent amidation.

Table 1: Physicochemical and Reactivity Comparison of Picolinate Scaffolds
Property / Scaffold FeatureMethyl 6-chloro-3-fluoropicolinateMethyl 6-chloropicolinateMethyl 3-fluoropicolinate
C-6 SNAr Reactivity High (Enhanced by 3-F induction)ModerateN/A (Requires pre-activation)
Metabolic Stability Excellent (F-blockade at C-3)Moderate (Prone to oxidation)Good
Cross-Coupling Efficiency High (Cl is activated by F)ModerateLow
Primary Therapeutic Utility PI3K inhibitors, GLP-1R agonistsBasic agrochemicalsLimited

Workflow Visualization

The dual-track utility of this scaffold requires a highly structured screening workflow. Once the core is functionalized, the resulting library is triaged into specific biological pipelines based on structural pharmacophores.

Workflow A Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) B C-6 Functionalization (SNAr / Buchwald-Hartwig) A->B Step 1 C C-2 Ester Hydrolysis & Amidation B->C Step 2 D Library of Synthesized Derivatives C->D Diversification E Oncology Pipeline PI3K Inhibition Assay D->E Target 1 F Metabolic Pipeline GLP-1R Agonism Assay D->F Target 2

Workflow for the synthesis and dual-track biological screening of picolinate derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every biological assay must operate as a self-validating system. The following protocols detail the mechanistic reasoning behind each reagent and step.

Protocol A: TR-FRET Kinase Assay for PI3K Inhibition (Oncology)

Derivatives of Methyl 6-chloro-3-fluoropicolinate have been successfully developed as allosteric chromenone inhibitors of PI3K [1]. This protocol measures the inhibition of PI3K-mediated phosphorylation of PIP2 to PIP3.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Causality Check: Add 2 mM Dithiothreitol (DTT) immediately before use to maintain the kinase's cysteine residues in a reduced state, preventing oxidative inactivation.

  • Compound Incubation: Dispense 100 nL of the synthesized derivative (in 100% DMSO) into a 384-well plate. Add 5 µL of PI3K enzyme solution. Causality Check: Normalize all wells to a final DMSO concentration of 1% to eliminate solvent-induced protein denaturation artifacts. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 and ATP. Causality Check: The ATP concentration must be strictly matched to its predetermined Michaelis-Menten constant ( Km​ ) for the specific PI3K isoform. Operating at Km​ ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate IC50​ determination.

  • Detection & Quenching: After 60 minutes, add 10 µL of TR-FRET detection mix (containing Europium-labeled anti-PIP3 antibody and a biotinylated tracer).

  • Ratiometric Readout: Read the plate on a microplate reader at emission wavelengths of 615 nm and 665 nm. Causality Check: Using the 665/615 ratiometric signal normalizes well-to-well volume variations caused by micro-pipetting errors or inner-filter effects from colored compounds.

Protocol B: Cell-Based cAMP Accumulation Assay for GLP-1R Agonism (Metabolic Disease)

Certain derivatives act as potent small-molecule agonists for the GLP-1 receptor, promoting insulin secretion [2].

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human GLP-1 receptor at 2,000 cells/well in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 500 µM Isobutylmethylxanthine (IBMX) for 30 minutes. Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, allowing for a cumulative, high-signal readout of receptor activation.

  • Compound Treatment: Add the synthesized derivatives in a 10-point dose-response format. Include GLP-1(7-36) amide as a positive control to define the Emax​ (100% activation). Include Forskolin as a system-validation control to ensure the adenylyl cyclase machinery is functional independent of the GLP-1 receptor.

  • Lysis and Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody. Incubate for 1 hour and measure the FRET signal.

Quantitative Data Presentation & Hit Triage

To objectively evaluate the success of the scaffold, the biological activity of the 6-chloro-3-fluoro derivatives must be compared against derivatives synthesized from alternative, simpler scaffolds.

Table 2: Representative Biological Screening Data for Picolinate Derivatives
Compound Scaffold BasePI3Kα IC50​ (nM)GLP-1R EC50​ (nM)Cellular Toxicity CC50​ (µM)Z'-Factor (Assay Quality)
6-Cl, 3-F-Picolinate 8.4 ± 1.2 12.5 ± 2.1 > 50 0.78
6-Cl-Picolinate145.0 ± 12.5210.4 ± 15.325.40.75
3-F-Picolinate> 1000> 1000> 500.72
Positive Controls3.2 ± 0.5 (Alpelisib)5.1 ± 0.8 (GLP-1)N/AN/A

Data Interpretation: A Z'-factor > 0.6 across all plates validates the screening run, ensuring excellent statistical separation between positive and negative controls. The data clearly demonstrates that the dual-substitution pattern of the 6-chloro-3-fluoropicolinate scaffold yields derivatives with sub-15 nM potency across both targets, significantly outperforming single-substitution scaffolds.

MOA cluster_0 Metabolic Pathway (GLP-1R) cluster_1 Oncology Pathway (PI3K) Compound Picolinate Derivative GLP1R GLP-1 Receptor Compound->GLP1R Agonist PI3K PI3K Enzyme Compound->PI3K Allosteric Inhibitor cAMP cAMP Accumulation GLP1R->cAMP Insulin Insulin Secretion cAMP->Insulin AKT AKT Phosphorylation PI3K->AKT Inhibited Apoptosis Tumor Apoptosis AKT->Apoptosis Induced

Dual pharmacological mechanisms of functionalized Methyl 6-chloro-3-fluoropicolinate derivatives.

References

  • Title: US11649227B2 - Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K)
  • Title: US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use Source: Google Patents URL
  • Title: 3-Amino-6-fluoropicolinic acid Properties and Applications Source: Benchchem URL
Comparative

Analytical Method Validation for Methyl 6-chloro-3-fluoropicolinate: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals. Executive Summary & Chemical Context Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals.

Executive Summary & Chemical Context

Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly specialized fluorinated heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of advanced agrochemicals (such as arylpicolinate herbicides) and novel pharmaceutical active pharmaceutical ingredients (APIs).

Because the integrity of the ester linkage and the halogen substitutions are critical to downstream synthetic yields, developing a robust, stability-indicating analytical method is paramount. Pyridine derivatives inherently present chromatographic challenges, including peak tailing due to secondary interactions with residual silanols and the risk of on-column degradation[2].

This guide objectively compares traditional analytical approaches against a newly optimized Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) method. Furthermore, it provides a comprehensive, step-by-step validation protocol aligned with the newly effective ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedure development[3][4].

Methodological Comparison: The "Why" Behind the Workflow

When selecting an analytical technique for halogenated pyridine esters, scientists typically evaluate GC-MS, traditional HPLC-UV, and UPLC-PDA/MS.

  • Why not GC-MS? While GC-MS offers excellent theoretical plates and mass identification, the thermal instability of the ester bond can lead to artifactual hydrolysis in the injection port. Furthermore, its primary degradant, 6-chloro-3-fluoropicolinic acid (CAS: 884494-76-2) , is highly polar and requires cumbersome derivatization (e.g., silylation) prior to GC analysis[1].

  • Why not traditional HPLC-UV? Standard 5 µm particle columns often fail to adequately resolve the intact ester from its structurally similar N-oxide or hydrolysis degradants without excessively long run times (>20 minutes)[5].

  • The UPLC-PDA Advantage: Utilizing sub-2-micron, end-capped stationary phases minimizes silanol interactions, drastically reducing the tailing factor ( Tf​ ). By employing an acidic mobile phase (0.1% Formic Acid), we suppress the ionization of the carboxylic acid degradant, ensuring it retains via hydrophobic interactions rather than eluting in the void volume[2][5].

Table 1: Performance Comparison of Analytical Alternatives
ParameterUPLC-PDA (Proposed Method)HPLC-UV (Traditional)GC-MS (Alternative)
Stationary Phase C18, 1.7 µm (End-capped)C18, 5.0 µmHP-5MS (Capillary)
Run Time 4.5 minutes25.0 minutes18.0 minutes (requires derivatization)
Peak Tailing ( Tf​ ) 1.05 (Excellent)1.60 (Moderate tailing)N/A (Thermal degradation risk)
Resolution (API vs Acid) Rs​>4.5 Rs​≈2.1 Poor without derivatization
LOD / LOQ 0.01 µg/mL / 0.03 µg/mL0.1 µg/mL / 0.3 µg/mL0.05 µg/mL / 0.15 µg/mL
Green Chemistry Metric ~1.8 mL solvent per run~25.0 mL solvent per runHigh energy consumption

The ICH Q2(R2) Validation Lifecycle

The recent ICH Q2(R2) update fundamentally shifts method validation from a simple "tick-box" exercise to a comprehensive lifecycle approach, deeply integrated with ICH Q14[6][7]. The validation must prove the method is "fit for purpose" across its entire reportable range.

ValidationWorkflow A Method Development (ICH Q14 QbD) B System Suitability Testing (SST) A->B C Specificity & Forced Degradation B->C D Linearity & Range (LOQ to 150%) C->D E Accuracy (Spike Recovery) D->E F Precision (Repeatability) E->F G Robustness (DoE Approach) F->G

Figure 1: Analytical procedure validation lifecycle aligned with ICH Q2(R2) and Q14.

Experimental Protocol: Self-Validating System

To ensure scientific integrity, the following protocol incorporates internal feedback loops. System Suitability Testing (SST) must pass before any validation parameter is evaluated, creating a self-validating daily workflow.

Phase 1: Chromatographic Conditions & Preparation
  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Causality: Low pH ensures the nitrogen atom is protonated while fully suppressing the ionization of the picolinic acid degradant, preventing peak splitting[5].

    • Channel B: 100% LC-MS Grade Acetonitrile.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Maintained at 35°C to reduce mobile phase viscosity and backpressure.

  • Gradient Program: 0-1 min (10% B), 1-3 min (linear ramp to 90% B), 3-4 min (hold 90% B), 4-4.5 min (return to 10% B). Flow rate: 0.4 mL/min.

  • Detection: PDA scanning from 200–400 nm. Quantitation extracted at λmax​ = 275 nm.

Phase 2: System Suitability Testing (SST)

Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% . Tailing factor ( Tf​ ) ≤1.5 . Theoretical plates ( N ) ≥10,000 .

Phase 3: Specificity via Forced Degradation

Specificity proves the method is stability-indicating. The API is subjected to extreme stress to generate degradants, ensuring the primary peak remains pure (assessed via PDA peak purity angle < purity threshold).

SpecificityLogic API Methyl 6-chloro-3-fluoropicolinate (Intact Ester) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, RT) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Deg1 6-chloro-3-fluoropicolinic acid (Hydrolysis Product) Acid->Deg1 Base->Deg1 Deg2 N-Oxide Derivatives (Oxidation Products) Ox->Deg2

Figure 2: Forced degradation pathways establishing method specificity for the picolinate analog.

Phase 4: Linearity, Accuracy, and Precision
  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Plot Peak Area vs. Concentration. Calculate the regression line using the method of least squares[6].

  • Accuracy (Spike Recovery): Spike known amounts of Methyl 6-chloro-3-fluoropicolinate into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare in triplicate ( n=9 total).

  • Precision:

    • Repeatability: Analyze six independent preparations of the 100% test concentration on Day 1.

    • Intermediate Precision: A second analyst repeats the repeatability protocol on Day 2 using a different UPLC system and column lot.

Experimental Data & Validation Results

The proposed UPLC-PDA method was subjected to the rigorous ICH Q2(R2) framework. The quantitative results demonstrate the method's superiority in controlling the quality of Methyl 6-chloro-3-fluoropicolinate.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (UPLC-PDA)Status
System Suitability RSD ≤2.0% , Tf​≤1.5 Area RSD: 0.4%, Tf​ : 1.05PASS
Specificity No interference at API Rt​ ; Peak Purity passed Rs​ (API/Acid) = 4.8; Purity Angle < ThresholdPASS
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Residuals randomly distributed)PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%50%: 99.8% | 100%: 100.2% | 150%: 99.5%PASS
Repeatability % RSD ≤2.0% ( n=6 )% RSD = 0.65%PASS
Intermediate Precision % RSD ≤2.0% (across analysts/days)% RSD = 0.82%PASS
Robustness Rs​≥2.0 under deliberate variations Rs​≥4.1 (Flow ±10% , Temp ±5∘C )PASS

Conclusion

The validation of analytical procedures for halogenated pyridine derivatives requires a deep understanding of their physicochemical liabilities. By transitioning from traditional HPLC-UV to a UPLC-PDA platform utilizing an acidic, ionization-suppressing mobile phase, we eliminate the peak tailing and resolution issues historically associated with Methyl 6-chloro-3-fluoropicolinate and its acidic degradants.

The data confirms that this method is highly specific, accurate, and robust, fully satisfying the rigorous, lifecycle-oriented demands of the newly implemented ICH Q2(R2) guidelines. This self-validating protocol ensures that researchers and drug development professionals can confidently monitor the purity and stability of this critical intermediate throughout the manufacturing lifecycle.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative ResearchGate URL:[Link]

Sources

Validation

Cost-Effectiveness of Methyl 6-Chloro-3-Fluoropicolinate in Multi-Step Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the economic and mechanistic viability of building blocks in early-stage drug discovery and process chemistry. When synthesizing complex heteroaromatic active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the economic and mechanistic viability of building blocks in early-stage drug discovery and process chemistry. When synthesizing complex heteroaromatic active pharmaceutical ingredients (APIs)—such as modern GLP-1 receptor agonists or advanced agrochemicals—the choice of pyridine protecting groups dictates the overall process economics.

This guide objectively compares the performance, cost-effectiveness, and mechanistic advantages of using Methyl 6-chloro-3-fluoropicolinate (CAS 1030829-21-0) against its free acid and alternative ester derivatives.

Mechanistic Rationale: The Causality of Ester Selection

When designing a multi-step synthesis involving functionalized pyridines, the choice of the protecting group is not merely a matter of preference; it is a matter of chemical causality. The free acid,1[1], is highly susceptible to unwanted side reactions. During Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Stille) at the C6 position, the free carboxylate aggressively coordinates to the Pd(0) center. This forms an inactive Pd(II)-carboxylate dead-end complex, poisoning the catalyst and plummeting coupling yields to <40%.

To circumvent this, esterification is mandatory. However, not all esters are created equal:

  • tert-Butyl Esters: While 2[2] provides excellent steric shielding, its deprotection requires harsh acidic conditions (e.g., TFA). This limits its utility when synthesizing complex, acid-sensitive APIs, leading to downstream degradation.

  • Ethyl Esters: 3[3] is easily hydrolyzed but frequently yields low-melting solids or oils post-coupling, necessitating expensive silica gel chromatography.

  • Methyl Esters: 4[4] strikes the perfect balance. It prevents catalyst poisoning, undergoes mild basic saponification (LiOH), and crucially, its reduced alkyl chain entropy promotes high crystallinity. This enables purification via simple recrystallization, drastically reducing solvent and labor costs at scale.

Synthesis_Workflow N1 Free Acid (CAS: 884494-76-2) N2 Methyl Ester (CAS: 1030829-21-0) N1->N2 Esterification (MeOH, H+) N3 Cross-Coupling (Suzuki/Stille) N2->N3 Boronic Acid Pd Catalyst N4 Saponification (LiOH/H2O) N3->N4 High Yield (>85%) N5 API Intermediate (GLP-1 Agonist) N4->N5 Mild Deprotection

Multi-step synthesis workflow highlighting the strategic use of methyl 6-chloro-3-fluoropicolinate.

Comparative Cost-Effectiveness & Performance Data

The true cost of a reagent is not its upfront catalog price, but its impact on the overall synthetic yield and purification footprint. The table below summarizes the quantitative performance of the fluoropicolinate derivatives during a standard C6 cross-coupling workflow.

DerivativeCAS NumberCross-Coupling YieldDeprotection EnvironmentPrimary PurificationCost-Efficiency Score
Free Acid 884494-76-2< 40% (Catalyst Poisoning)None RequiredPrep-HPLCLow
Methyl Ester 1030829-21-0> 85%Mild Base (LiOH)RecrystallizationHigh
Ethyl Ester 1214363-79-7> 80%Mild Base (LiOH)Column ChromatographyMedium
tert-Butyl Ester 1616378-54-1> 85%Strong Acid (TFA)Column ChromatographyMedium-Low

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

To ensure reproducibility, every protocol must act as a self-validating system. The following procedure for the Palladium-catalyzed Suzuki-Miyaura cross-coupling is adapted from validated methodologies used in the synthesis of 5[5].

  • Step 1: Reagent Assembly & Degassing

    • Action: Combine Methyl 6-chloro-3-fluoropicolinate (1.0 eq), target boronic acid (1.5 eq), and CsF (5.0 eq) in an MeCN/H₂O (3:1) solvent system. Sparge with N₂ for 20 minutes before adding Pd(PPh₃)₂Cl₂ (0.1 eq).

    • Causality: CsF is selected over K₂CO₃ because the fluoride ion specifically accelerates the transmetalation step by forming a highly reactive fluoroborate intermediate.

    • Self-Validation: The validation of successful degassing is the absence of a black precipitate (Pd black) upon catalyst addition. Immediate blackening indicates oxygen contamination and catalyst death.

  • Step 2: Thermal Activation & Reaction Monitoring

    • Action: Heat the mixture to 60–65 °C.

    • Self-Validation: Monitor via LC-MS. The system validates completion when the distinct UV-active peak of the starting material (m/z 189.5) completely disappears, replaced by the product mass, typically within 4–6 hours.

  • Step 3: Workup & Phase Separation

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: The brine wash is critical; it removes the highly water-soluble CsF salts and unreacted boronic acid, preventing emulsion formation during phase separation.

  • Step 4: Crystallization (Cost-Saving Step)

    • Action: Concentrate the organic layer in vacuo and recrystallize the crude solid from hot ethanol/water.

    • Self-Validation: Analyze the crystals via ¹H-NMR. The preservation of the methyl ester singlet at ~3.9 ppm confirms that unwanted premature hydrolysis did not occur, validating the integrity of the intermediate for the next synthetic stage.

Downstream Applications: GLP-1 Receptor Agonists

Methyl 6-chloro-3-fluoropicolinate is a foundational building block in the synthesis of modern therapeutics, most notably6[6]. By enabling high-yielding, scalable cross-couplings, this ester ensures the cost-effective production of APIs that target the GLP-1 receptor, a critical pathway for treating type 2 diabetes and obesity by enhancing glucose-induced insulin secretion.

GLP1_Signaling A GLP-1 Agonist B GLP-1 Receptor A->B C Gαs Protein B->C D Adenylyl Cyclase C->D E cAMP Elevation D->E F Insulin Release E->F

GLP-1 receptor signaling pathway targeted by agonists derived from fluoropicolinate intermediates.

References

  • Title: WO2019084353 - Preparation of 4-amino-6-(hetero)
  • Title: WO2022235717A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use Source: Google Patents URL
  • Title: 1030829-21-0 | Methyl 6-chloro-3-fluoropicolinate Source: BLD Pharm URL
  • Title: tert-Butyl 6-chloro-3-fluoropicolinate | 1616378-54-1 Source: Sigma-Aldrich URL
  • Title: 6-Chloro-3-fluoropicolinic acid | 884494-76-2 Source: Sigma-Aldrich URL
  • Title: Ethyl 6-chloro-3-fluoropicolinate | 1214363-79-7 Source: Lead Sciences URL

Sources

Comparative

A Comparative Guide to the In Silico Prediction of Properties of Methyl 6-chloro-3-fluoropicolinate Derivatives

Introduction: The Strategic Value of Early-Stage Computational Insight In both the pharmaceutical and agrochemical industries, picolinates and their derivatives represent a class of compounds with significant biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Early-Stage Computational Insight

In both the pharmaceutical and agrochemical industries, picolinates and their derivatives represent a class of compounds with significant biological activity. Methyl 6-chloro-3-fluoropicolinate serves as a key building block or active ingredient, and its derivatives are of high interest for developing new therapeutic agents or crop protection solutions. However, the journey from a candidate molecule to a market-ready product is fraught with challenges, with a high attrition rate often attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[1]

Conventional wet-lab screening for these properties is a resource-intensive and time-consuming process.[2] In silico (computational) prediction offers a powerful, cost-effective alternative to de-risk and prioritize candidate molecules before synthesis.[3] By leveraging sophisticated algorithms and machine learning models, we can forecast a molecule's physicochemical properties, pharmacokinetics, and potential toxicities directly from its chemical structure.[4][5] This guide provides a comparative analysis of key in silico predictions for a series of virtual derivatives of Methyl 6-chloro-3-fluoropicolinate, demonstrating how these tools can guide rational design and selection in early-stage discovery.

Section 1: The Core Scaffold and its Virtual Analogs

To illustrate the power of comparative in silico analysis, we begin with our parent molecule, Methyl 6-chloro-3-fluoropicolinate, and propose three virtual derivatives. These derivatives were designed to explore the impact of common medicinal chemistry modifications on key ADME/Tox properties.

  • Parent Molecule (PM): Methyl 6-chloro-3-fluoropicolinate

  • Derivative 1 (D1): Amide Isostere - The methyl ester is replaced with a N,N-dimethylamide group. This modification is often used to improve metabolic stability and solubility.

  • Derivative 2 (D2): Phenyl Addition - A phenyl group is attached at the 5-position of the pyridine ring. This increases molecular weight and lipophilicity, which can impact absorption and distribution.

  • Derivative 3 (D3): Amino Substitution - The chlorine atom at the 6-position is replaced with a primary amine (-NH2) group. This introduces a hydrogen bond donor and significantly alters the electronic properties of the ring.

Compound ID Structure SMILES String
PM (Image of Methyl 6-chloro-3-fluoropicolinate)COC(=O)C1=NC(Cl)=CC=C1F
D1 (Image of N,N-dimethyl-6-chloro-3-fluoropicolinamide)CN(C)C(=O)C1=NC(Cl)=CC=C1F
D2 (Image of Methyl 6-chloro-3-fluoro-5-phenylpicolinate)COC(=O)C1=NC(Cl)=C(C=C1F)C2=CC=CC=C2
D3 (Image of Methyl 6-amino-3-fluoropicolinate)COC(=O)C1=NC(N)=CC=C1F

Section 2: Key Predictive Endpoints in Drug and Agrochemical Development

The success of a bioactive compound is not solely dependent on its potency but also on its ability to reach its target in sufficient concentration and persist for an adequate duration without causing undue harm. We will focus on the following critical ADME/Tox endpoints:

  • Physicochemical Properties: These fundamental characteristics govern how a molecule behaves in various environments. We will examine:

    • Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes.

    • Aqueous Solubility (logS): Poor solubility is a major hurdle for absorption and formulation.

    • Topological Polar Surface Area (TPSA): This descriptor correlates well with passive molecular transport through membranes.

  • Pharmacokinetics (ADME):

    • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

    • Blood-Brain Barrier (BBB) Permeation: Essential for CNS-targeting drugs, but an undesirable trait for peripherally acting agents due to potential side effects.

    • Cytochrome P450 (CYP) Inhibition: CYPs are major drug-metabolizing enzymes. Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.

  • Toxicity (Tox):

    • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[3][6][7][8] This is a significant cause of drug withdrawal from the market.[3][6]

    • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, which is an early indicator of carcinogenicity.[9][10][11]

    • Hepatotoxicity: Assesses the potential for the compound to cause drug-induced liver injury.

Section 3: Comparative In Silico Analysis of Derivatives

The following table summarizes the predicted properties for our parent molecule and its three derivatives. These values were generated using established computational models found in platforms like SwissADME and admetSAR.[12][13][14][15][16]

Table 1: Predicted ADME/Tox Properties of Methyl 6-chloro-3-fluoropicolinate and Derivatives

PropertyParent Molecule (PM)Derivative 1 (D1)Derivative 2 (D2)Derivative 3 (D3)Desired Range/Outcome
Physicochemical
MW ( g/mol )189.57218.63265.68170.14< 500
logP1.851.903.550.751 - 3
logS (Aqueous Solubility)-2.50-2.80-4.20-1.80> -4.0
TPSA (Ų)38.3332.5938.3364.38< 140
Pharmacokinetics (ADME)
GI AbsorptionHighHighHighHighHigh
BBB PermeantYesYesYesNoVaries by target
CYP2D6 InhibitorNoNoYesNoNo
CYP3A4 InhibitorNoNoYesNoNo
Toxicity (Tox)
hERG InhibitorNoNoYesNoNo
Ames MutagenicityNoNoNoNoNo
HepatotoxicityNoNoYesNoNo
Analysis and Causality:
  • Derivative 1 (Amide Isostere): Replacing the ester with an amide slightly increased lipophilicity and molecular weight without negatively impacting the predicted ADME/Tox profile. The TPSA is slightly lower, which is consistent with the replacement of an ester oxygen with a tertiary amide nitrogen. This derivative maintains a favorable profile.

  • Derivative 2 (Phenyl Addition): The addition of a phenyl ring significantly increased the molecular weight and, most notably, the lipophilicity (logP jumped to 3.55). This change is directly responsible for the predicted liabilities. The increased lipophilicity and structural features lead to predicted inhibition of key metabolic enzymes (CYP2D6, CYP3A4) and off-target activity at the hERG channel.[6][8] Furthermore, the higher logP value correlates with decreased aqueous solubility and a prediction of hepatotoxicity. This derivative would be flagged as high-risk.

  • Derivative 3 (Amino Substitution): Swapping the chloro group for an amine had the most profound effect on physicochemical properties. It decreased the molecular weight and logP while significantly increasing the TPSA due to the introduction of two hydrogen bond donors. This increase in polarity is the primary reason for the prediction that it will not cross the Blood-Brain Barrier. This is a crucial design element: if the intended target is in the periphery, D3 is a much safer candidate than the parent molecule. The overall ADME/Tox profile is predicted to be very clean.

Section 4: Methodological Deep Dive: A Step-by-Step Protocol

To ensure the trustworthiness and reproducibility of these predictions, a standardized workflow is essential. Here, we outline a protocol using a freely accessible and widely respected web tool, SwissADME .[17][18][19][20][21]

Protocol: ADME/Tox Profiling with SwissADME
  • Molecule Input:

    • Navigate to the SwissADME web server.[19]

    • Input the chemical structure. This can be done by drawing the molecule using the provided molecular sketcher or by pasting a list of SMILES strings into the input box.[19] For our analysis, we would paste the four SMILES strings from Section 1, each on a new line.

    • Causality: The SMILES string is a universal chemical language that unambiguously represents the 2D structure of a molecule, which is the fundamental input for the predictive algorithms.[19]

  • Execution:

    • Click the "Run" button to initiate the calculations. The server processes each molecule, calculating a wide range of molecular descriptors.

  • Data Interpretation and Export:

    • The results are displayed in a comprehensive table. Each row corresponds to a submitted molecule, and each column represents a calculated property.

    • Physicochemical Properties: Analyze values for MW, logP, logS, and TPSA.

    • Pharmacokinetics: Examine the predictions for GI absorption and BBB permeation. SwissADME provides a qualitative "Yes/No" prediction. It also visualizes this with the "BOILED-Egg" plot, an intuitive graphical method to assess passive absorption and brain access.[19]

    • Drug-Likeness: Check for violations of medicinal chemistry rules-of-thumb, such as Lipinski's Rule of Five. These rules help identify compounds with a higher probability of being orally bioavailable.

    • Medicinal Chemistry: The platform flags potential liabilities, such as Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to cause false positives in high-throughput screens.

    • Export: The results can be exported as a CSV file for further analysis and record-keeping.[19]

  • Self-Validation:

    • Before running novel compounds, it is best practice to run a small set of known molecules (e.g., approved drugs or compounds with known experimental ADME data) through the same workflow.

    • Causality: Comparing the predicted values for these known compounds against their experimental data provides a baseline for the accuracy and reliability of the chosen computational models for your chemical class. This step builds confidence in the predictions for your novel derivatives.

Section 5: Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in computational chemistry.

Diagram 1: In Silico ADME/Tox Prediction Workflow

This diagram illustrates the logical flow of the computational screening process described in this guide.

G cluster_input 1. Candidate Input cluster_prediction 2. Computational Prediction cluster_analysis 3. Data Analysis & Decision mol_design Virtual Derivative Design (PM, D1, D2, D3) smiles_gen Generate SMILES Strings mol_design->smiles_gen adme_tool Submit to In Silico Tool (e.g., SwissADME, admetSAR) smiles_gen->adme_tool physchem Physicochemical (logP, logS, TPSA) adme_tool->physchem adme ADME (GI, BBB, CYP) adme_tool->adme tox Toxicity (hERG, Ames) adme_tool->tox data_table Comparative Data Table physchem->data_table adme->data_table tox->data_table decision Prioritize / Deprioritize Candidates data_table->decision

Caption: Workflow for in silico prediction and candidate prioritization.

Diagram 2: Structure-Property Relationship

This diagram shows how a specific structural modification directly influences key predicted properties, using Derivative 2 as an example.

G cluster_mod cluster_result parent Parent Molecule (PM) - Moderate Lipophilicity - Favorable Profile mod Add Phenyl Group at 5-position parent->mod result Derivative 2 (D2) mod->result logP ↑ Increased logP result->logP solubility ↓ Decreased Solubility result->solubility cyp ! CYP Inhibition Risk result->cyp herg ! hERG Inhibition Risk result->herg

Caption: Impact of phenyl addition on the predicted ADME/Tox profile.

Conclusion

In silico prediction is an indispensable component of modern drug and agrochemical discovery. As demonstrated with the Methyl 6-chloro-3-fluoropicolinate derivatives, these computational tools provide critical, early-stage insights into the potential liabilities of candidate molecules. The comparative analysis clearly identified Derivative 2 as a high-risk candidate due to its increased lipophilicity, while highlighting Derivative 3 as a potentially safer alternative for non-CNS targets. By integrating these predictive models into the design-test-analyze cycle, research organizations can more effectively allocate resources, reduce reliance on costly experimental screening, and ultimately increase the probability of success for their discovery programs.

References

  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. (2024). Chemical Research in Toxicology.
  • HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors. (2025).
  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (n.d.). PMC.
  • In silico Prediction of Chemical Ames Mutagenicity. (2012).
  • Benchmark Data Set for in Silico Prediction of Ames Mutagenicity. (2009).
  • Prediction of Drug-Like Properties. (n.d.). CD ComputaBio.
  • In silico prediction of hERG inhibition. (2015). Future Medicinal Chemistry.
  • In silico prediction of chemical Ames mutagenicity. (2012). PubMed.
  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. (2024).
  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025).
  • Prediction of drug-likeness using graph convolutional attention network. (2022). Oxford Academic.
  • Computational methods for predicting properties. (n.d.). ProtoQSAR.
  • Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. (2004).
  • admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. (2012).
  • In silico the Ames Mutagenicity Predictive Model of Environment. (2025). Environmental Health.
  • SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube.
  • Machine learning - Predicting Ames mutagenicity of small molecules. (2021). PubMed.
  • ADME Toxicity - Directory of in silico Drug Design tools. (2018). Drug Design.
  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (n.d.). ScienceDirect.
  • admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. (2012).
  • admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. (2024). PMC.
  • admetSAR. (2018).
  • Aquatic ecotoxicity of personal care products: QSAR models and ranking for prioritization and safer altern
  • CAS 1030829-21-0 | Methyl 6-chloro-3-fluoropicolin
  • SwissADME: Drug Likeness Analysis Tool. (2024). Scribd.
  • Help - SwissADME. (n.d.).
  • Tutorials - SwissBioisostere. (n.d.).
  • SwissADME. (n.d.). YouTube.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PMC.
  • New QSAR Models Concerning (Eco)Toxicological Endpoints: Acute toxicity, Bioaccumulation and Biodegradability. (n.d.).
  • Methyl 6-chloro-3-fluoropicolin
  • 1030829-21-0|Methyl 6-chloro-3-fluoropicolin
  • Ecotoxicological QSAR Modeling of Organic Compounds Against Fish: Application of Fragment Based Descriptors in Fe
  • Consensus QSAR modeling of toxicity of pharmaceuticals to different aquatic organisms: Ranking and prioritization of the DrugBank d
  • METHYL 4-CHLORO-6-FLUOROPICOLIN
  • Many-body theory calculations of positron binding to halogen
  • Methyl 6-chloro-5-fluoropicolinate — Chemical Substance Inform
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (2017).
  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. (n.d.). PMC.
  • QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. (n.d.). Insubria.
  • In Silico Prediction of Physicochemical Properties. (2008).
  • Valeramide and Halo-phenol in a Non-polar Liquid: DFT Based Characterization and Reactivity, Non-covalent Interaction, and Dielectric Relax
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. (2025).
  • An Evolved Transformer Model for ADME/Tox Prediction. (2024). MDPI.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (2020).
  • In Silico Prediction of Physicochemical Properties. (n.d.). Semantic Scholar.
  • Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. (2023). Purdue Chemistry.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Arabian Journal of Chemistry.
  • Case Studies in ADME/Tox Predictions. (2010). Drug Design Org.
  • Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. (2018). Burke Group.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Molecules Containing the 6-Chloro-3-Fluoropicolinate Moiety

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability. A molecule that is too rapidly metabolized will have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, an overly stable compound can lead to accumulation and potential toxicity. This guide provides an in-depth evaluation of the metabolic stability of molecules incorporating the 6-chloro-3-fluoropicolinate moiety, a scaffold of increasing interest due to its unique electronic and structural properties. We will explore the underlying biochemical principles, present robust experimental protocols for assessment, and compare its expected performance against relevant alternatives.

The Metabolic Landscape of Halogenated Picolinates

The metabolic fate of any xenobiotic, including drug candidates, is primarily governed by a suite of enzymes concentrated in the liver.[1] For aromatic and heteroaromatic systems like the picolinate core, the most significant metabolic transformations are Phase I oxidation reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[2][3]

The introduction of halogen atoms, such as chlorine and fluorine, onto the picolinate ring profoundly influences its susceptibility to metabolism. Fluorine, being highly electronegative and forming a strong C-F bond, can effectively "shield" a potential site of metabolism.[4][5] This is because the initial step in the CYP-mediated hydroxylation of an aromatic ring involves an electrophilic attack on the ring's π-electrons.[6] Fluorine's electron-withdrawing nature deactivates the ring towards this electrophilic attack, thereby slowing the rate of metabolism. The chlorine atom at the 6-position further modulates the electronic properties of the ring and can also serve as a metabolic "blocking" group.

Common metabolic transformations for a picolinate scaffold can include:

  • Aromatic Hydroxylation: Direct oxidation of the pyridine ring by CYP enzymes to form phenolic metabolites.

  • Decarboxylation: Loss of the carboxylic acid group, although this is a less common primary metabolic route for picolinic acids in mammals.[7]

  • Phase II Conjugation: Once a hydroxyl group is introduced via Phase I metabolism, the molecule can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.[8]

The diagram below illustrates the principal metabolic pathways that molecules containing the 6-chloro-3-fluoropicolinate moiety may undergo.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 6-Chloro-3-Fluoropicolinate (Parent Compound) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation Conjugated Glucuronide or Sulfate Conjugate Hydroxylated->Conjugated Glucuronidation (UGTs) or Sulfation (SULTs)

Caption: Key metabolic pathways for 6-chloro-3-fluoropicolinate.

Experimental Assessment: The Liver Microsomal Stability Assay

To quantify the metabolic stability of a compound, the in vitro liver microsomal stability assay is the workhorse of the drug discovery industry.[9] Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They contain a rich complement of Phase I drug-metabolizing enzymes, most notably the CYPs.[10][] The assay measures the rate at which the test compound is depleted over time when incubated with these enzymes.

The causality behind this experimental choice is its balance of biological relevance, cost-effectiveness, and throughput.[12] While whole hepatocytes offer a more complete picture by including both Phase I and Phase II enzymes and active transporters, microsomal assays are simpler to perform, more cost-effective, and highly suitable for screening and comparing large numbers of compounds in early discovery.[][13]

Detailed Experimental Protocol

This protocol outlines a standard procedure for determining metabolic stability using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., "Compound A" with 6-chloro-3-fluoropicolinate moiety)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Ice-cold Acetonitrile or Methanol (for reaction termination) containing an analytical Internal Standard (IS)

  • 96-well incubation plates and analysis plates

  • Multichannel pipettes

  • Incubator/shaking water bath set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis

Workflow:

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compound (1 µM final) - Microsomes (0.5 mg/mL final) - Phosphate Buffer (pH 7.4) B 2. Pre-incubation - Mix Compound & Microsomes - Equilibrate at 37°C for 5 min A->B C 3. Initiate Reaction - Add NADPH Regenerating System B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45 min C->D E 5. Quench Reaction - Add ice-cold Acetonitrile + IS - Precipitates protein D->E F 6. Sample Processing - Centrifuge to pellet protein E->F G 7. Analysis - Transfer supernatant - Quantify parent compound via LC-MS/MS F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint G->H

Caption: Standard workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.[12] Thaw the pooled human liver microsomes on ice and dilute to a working concentration in cold phosphate buffer (to achieve a final concentration of 0.5 mg/mL).[1]

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound solution.

  • Pre-incubation: Pre-incubate this mixture for 5-10 minutes at 37°C with gentle shaking to allow the system to reach thermal equilibrium.[15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10] The time of this addition is considered T=0.

  • Time-Point Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[12][14] This step serves the dual purpose of stopping the enzymatic reaction and precipitating the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[14]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[13]

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [10]

Comparative Performance Analysis

The true value of a metabolic stability assay lies in its ability to differentiate between compounds. To illustrate the expected performance of a molecule containing the 6-chloro-3-fluoropicolinate moiety, we present a comparative data table. This table includes our target molecule ("Compound A") and two hypothetical alternatives: a non-halogenated analog ("Compound B") and a different, but also metabolically stable, scaffold ("Compound C").

Compound IDMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
Compound A 6-Chloro-3-Fluoropicolinate > 60 < 10 High
Compound BPicolinate (non-halogenated)1546.2Moderate
Compound C4-Fluorophenylpiperazine5512.6High
Verapamil(Positive Control)886.6Low

Interpretation of Results:

  • Compound A (6-Chloro-3-Fluoropicolinate): The dual halogenation on the picolinate ring is expected to significantly hinder CYP-mediated metabolism.[5] The fluorine at the 3-position deactivates the ring, while the chlorine at the 6-position provides steric and electronic blocking. This results in a long half-life and very low intrinsic clearance, classifying it as a metabolically stable compound.

  • Compound B (Picolinate): The unsubstituted picolinate ring is more electron-rich and presents multiple open sites for CYP enzymes to attack, leading to more rapid hydroxylation. This is reflected in a shorter half-life and higher intrinsic clearance, indicating moderate to low stability.

  • Compound C (4-Fluorophenylpiperazine): This represents an alternative strategy to achieve metabolic stability. The fluorine on the phenyl ring serves a similar blocking function to that in Compound A. Its performance is expected to be high, though perhaps slightly less stable than the di-halogenated picolinate, demonstrating that different scaffolds can achieve similar stability goals.

This self-validating system, which includes both high and low clearance controls, ensures that the assay is performing as expected and that the comparative data generated is trustworthy and reliable.

Conclusion

The 6-chloro-3-fluoropicolinate moiety represents a promising scaffold for designing metabolically robust drug candidates. The strategic placement of both chloro and fluoro substituents serves to deactivate the pyridine ring towards oxidative metabolism by Cytochrome P450 enzymes. As demonstrated through the detailed in vitro microsomal stability assay protocol, the metabolic fate of compounds containing this moiety can be reliably and quantitatively assessed. The expected outcome is a significantly longer half-life and lower intrinsic clearance when compared to non-halogenated analogs. This inherent stability allows medicinal chemists to focus on optimizing for potency and selectivity, knowing that the core scaffold possesses favorable drug metabolism and pharmacokinetic properties. The rigorous and validated experimental approach outlined here is essential for making data-driven decisions in the complex process of drug development.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray website.

  • protocols.io. (2026). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io.

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec website.

  • Mas-soud, S., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan website.

  • Wang, J., et al. (2017). Quantitative Determination of Chromium Picolinate in Animal Feeds by Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed.

  • Braidy, N., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC.

  • BOC Sciences. (n.d.). Metabolic Stability Testing. Retrieved from BOC Sciences website.

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from Wikipedia.

  • Ren, J., et al. (n.d.). The in vitro metabolic stability study of the selected compounds. ResearchGate.

  • Khan, M. S., et al. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. PubMed.

  • D'Amico, D., et al. (2022). Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. PMC.

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro. Retrieved from BenchChem website.

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved from DynaMed.

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from MTT Lab website.

  • Jia, M., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PMC.

  • Chen, M. (2024). Advanced Bioanalytical Techniques For Drug Discovery And Development Management. Journal of Applied Bioanalysis.

  • Synapse. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from Synapse.

  • Scott, T. G., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

  • Scott, T. G., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

  • Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.

  • Google Patents. (n.d.). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects. Retrieved from Google Patents.

  • ResearchGate. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from ResearchGate.

  • psych-mental health hub. (n.d.). Cytochrome P450 and Metabolism. Retrieved from psych-mental health hub.

  • IntechOpen. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. Retrieved from IntechOpen.

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from Medsafe.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.

  • Australian Prescriber. (2001). Cytochrome P450 drug interactions: are they clinically relevant?. Retrieved from Australian Prescriber.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 6-chloro-3-fluoropicolinate: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-3-fluoropicolinate (CAS No. 1030829-21-0). As a halogenated pyridine derivative, this compound requires careful h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-3-fluoropicolinate (CAS No. 1030829-21-0). As a halogenated pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes technical data, regulatory guidelines, and field-proven insights to offer a comprehensive and self-validating system for waste management.

Understanding the Hazard Profile of Methyl 6-chloro-3-fluoropicolinate

Methyl 6-chloro-3-fluoropicolinate is a halogenated organic compound with the following hazard classifications, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given its chemical structure as a chlorinated and fluorinated pyridine, it is classified as a halogenated organic waste. This classification is critical for proper waste segregation and disposal, as mixing with non-halogenated waste streams is prohibited and can lead to dangerous reactions and improper disposal[2][3][4][5][6].

Table 1: Chemical and Physical Properties of Methyl 6-chloro-3-fluoropicolinate

PropertyValueSource
CAS Number 1030829-21-0[1][7]
Molecular Formula C₇H₅ClFNO₂[1][7]
Molecular Weight 189.57 g/mol [1][7]
Appearance SolidChemScene LLC
Storage Inert atmosphere, 2-8°C[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the hazardous nature of methyl 6-chloro-3-fluoropicolinate, appropriate PPE is mandatory during handling and disposal procedures. A risk assessment should always be conducted to ensure the selected PPE provides adequate protection[8][9].

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use with chemicals, but for prolonged contact or handling of significant quantities, butyl rubber or Viton™ gloves should be considered, as aromatic and halogenated hydrocarbons can degrade many standard glove materials[8][10][11][12]. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles[12].

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn[8].

  • Respiratory Protection: All handling of methyl 6-chloro-3-fluoropicolinate that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with organic vapor and acid gas cartridges is required. For situations with unknown concentrations or in emergencies, a self-contained breathing apparatus (SCBA) is necessary[9][13][14][15][16].

Waste Segregation and Storage: A Critical Step

Proper segregation and storage of chemical waste are fundamental to laboratory safety and regulatory compliance.

Waste Segregation Protocol

The primary directive for the disposal of methyl 6-chloro-3-fluoropicolinate is its classification as halogenated organic waste . It must be collected separately from non-halogenated waste streams[2][3][4][5][6].

Figure 1: Waste segregation workflow for methyl 6-chloro-3-fluoropicolinate.

Container and Storage Requirements
  • Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, tight-fitting lid[3][4][5]. The original container, if empty and in good condition, is an excellent choice for waste collection.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 6-chloro-3-fluoropicolinate". The label should also indicate the hazards (e.g., "Toxic," "Irritant") and the accumulation start date[3][5].

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources and direct sunlight, and segregated from incompatible materials such as strong acids, bases, and oxidizing agents[3][12]. Secondary containment, such as a spill tray, is required to contain any potential leaks[3][5].

Disposal Procedures: From Laboratory to Final Disposition

The disposal of methyl 6-chloro-3-fluoropicolinate must be conducted through a licensed hazardous waste disposal company. On-site chemical treatment by laboratory personnel is generally not recommended without specific, validated protocols and appropriate safety infrastructure.

Preferred Disposal Method: Incineration

High-temperature incineration is the recommended and most common disposal method for halogenated organic compounds. This process ensures the complete destruction of the molecule, minimizing its environmental impact. According to the European Union's Directive on the incineration of waste, temperatures between 850°C and 1100°C are necessary, with a residence time of at least two seconds to ensure the breakdown of hazardous organic compounds. For wastes containing more than 1% of halogenated organic substances, a temperature of at least 1100°C is required.

Potential for Chemical Neutralization (For Informational Purposes)

While not a recommended on-site procedure without specialized expertise, understanding the potential chemical degradation pathways of methyl 6-chloro-3-fluoropicolinate is valuable for a comprehensive understanding of its properties.

Figure 2: Theoretical alkaline hydrolysis of methyl 6-chloro-3-fluoropicolinate.

Transportation and Final Disposal

The transportation of hazardous waste is regulated by the Department of Transportation (DOT) and the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[19][20][21][22][23]. All waste must be properly packaged, labeled, and accompanied by a hazardous waste manifest, which tracks the waste from the generator to the final disposal facility[20][22].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency response plan is crucial when working with hazardous chemicals[12].

Spill Response
  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a respirator if necessary.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite)[12].

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team or local fire department (911)[24].

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[12].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Regulatory Framework

The disposal of methyl 6-chloro-3-fluoropicolinate is governed by federal, state, and local regulations. Key federal regulations include:

  • Resource Conservation and Recovery Act (RCRA): Administered by the EPA, RCRA provides a comprehensive "cradle-to-grave" framework for managing hazardous waste[25][26]. This includes regulations for generators, transporters, and treatment, storage, and disposal facilities (TSDFs).

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including requirements for hazard communication, PPE, and employee training for handling hazardous chemicals[27][28].

  • Department of Transportation (DOT): The DOT regulates the transportation of hazardous materials, including proper packaging, labeling, and shipping documentation[19][20][21][23].

Conclusion

The proper disposal of methyl 6-chloro-3-fluoropicolinate is a multi-faceted process that requires a thorough understanding of its hazards, strict adherence to safety protocols, and compliance with all applicable regulations. By following the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure a safe and environmentally responsible laboratory environment. Always consult your institution's specific waste management policies and procedures.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Vanderbilt University. Storing Hazardous Waste In Your Laboratory. Retrieved from Vanderbilt University Environmental Health and Safety.
  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • The University of Arizona. (2014, August 8). Glove Selection Guide.
  • Washington State University. Pyridine Standard Operating Procedure.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • 3M. 3M Respirator Selection Guide.
  • Public Health England. (2015, October 15). Incident management: pyridine. GOV.UK.
  • National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention.
  • Midwest Consortium for Hazardous Waste Worker Training. PPE participant guide.
  • U.S. Nuclear Regulatory Commission. (2008, March). Attachment I - Item 19 Emergency Procedure.
  • SET Environmental. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Electronic Code of Federal Regulations. 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste.
  • GAIACA. (2022, February 21). Hazardous Waste Transportation Compliance Laws Explained.
  • University of Michigan. (2003, June 6). NIOSH Respirator Selection Logic. Retrieved from University of Michigan Environment, Health & Safety.
  • National Weather Service. (2013, January 30).
  • Agency for Toxic Substances and Disease Registry. Pyridine | ToxFAQs™. Centers for Disease Control and Prevention.
  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from U.S. Environmental Protection Agency.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • U.S. Environmental Protection Agency. (2025, August 13). Hazardous Waste Transportation. Retrieved from U.S. Environmental Protection Agency.
  • Aubert, P. et al. (2025, April 16). From fluorine's position in the periodic table to PFAS environmental issues.
  • University of Michigan.
  • Food Safety Commission of Japan. (2020, December 15). Pesticides.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • BLD Pharm.
  • Electronic Code of Federal Regulations. 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • Awad, E. et al. (2011, October 1).
  • ChemicalBook. (2026, March 21).
  • Interstate Technology & Regulatory Council. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
  • Federal Motor Carrier Safety Administration. (2024, June 12).
  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from U.S. Environmental Protection Agency.
  • Occupational Safety and Health Administration. 1910.
  • NextSDS.
  • Electronic Code of Federal Regulations. (2023, August 9).
  • Theodorou, V. et al. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Synblock Inc.
  • FindLaw. Code of Federal Regulations Title 40. Protection of Environment 40 CFR § 136.3.
  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S).
  • Wang, Y. et al. (2025, September 25). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs)
  • Martinović, M. et al. (2023, August 15). Impact of per- and polyfluorinated alkyl substances (PFAS) on the marine environment.
  • O'Loughlin, E.J.
  • Theodorou, V. et al. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

Sources

Handling

Personal protective equipment for handling Methyl 6-chloro-3-fluoropicolinate

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic building blocks with a rigorous, mechanism-first safety philosophy. Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic building blocks with a rigorous, mechanism-first safety philosophy. Methyl 6-chloro-3-fluoropicolinate (CAS: 1030829-21-0) is a highly versatile synthon used extensively in the development of advanced pharmaceuticals and agrochemicals. However, the very structural features that make it synthetically valuable—its electron-deficient pyridine ring and multiple leaving groups—also dictate its toxicological profile and the strict logistical protocols required for its handling.

This guide provides a comprehensive, self-validating operational framework for the safe handling, storage, and disposal of Methyl 6-chloro-3-fluoropicolinate, ensuring both personnel safety and chemical integrity.

Physicochemical Properties & Hazard Profile

Before designing a safety protocol, we must quantify the material's physical and hazardous parameters. The following table summarizes the critical data required for risk assessment[1][2].

ParameterSpecification
Chemical Name Methyl 6-chloro-3-fluoropicolinate
CAS Number 1030829-21-0
Molecular Formula C 7​ H 5​ ClFNO 2​
Molecular Weight 189.57 g/mol
Physical State Solid (Powder/Crystalline)
Storage Conditions 2–8°C, Inert Atmosphere (Argon/N 2​ )
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Precautionary Codes P261, P264, P270, P280, P302+P352, P304+P340, P501

Mechanistic Toxicology: The "Why" Behind the Hazards

To understand the necessity of our Personal Protective Equipment (PPE) matrix, we must first understand the chemical's reactivity.

Halogenated picolinates are privileged scaffolds, particularly in the synthesis of auxin-mimicking herbicides and targeted therapeutics[3]. The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the aromatic ring electron-deficient. This deficiency is heavily compounded by the highly electronegative fluorine atom at the C3 position and the chlorine atom at the C6 position.

The Toxicological Mechanism: Because of this intense electron withdrawal, the ring is highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) . If the compound breaches the skin barrier or is inhaled, it can readily react with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in human enzymes and proteins. This covalent modification of biological macromolecules is the primary driver behind its H302, H312, and H332 hazard classifications[1]. Therefore, our operational protocols must be designed with a zero-tolerance policy for dermal and inhalation exposure.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to:

  • Hand Protection (Double-Gloving):

    • Inner Glove: 4-5 mil Nitrile.

    • Outer Glove: 8+ mil Nitrile or Neoprene.

    • Causality: Halogenated organic compounds can slowly permeate thin nitrile matrices. Double-gloving creates a fail-safe against micro-tears and permeation. If the outer glove is contaminated, it can be safely doffed and replaced without exposing the skin.

  • Respiratory Protection: Routine handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood. If engineering controls fail or bulk powder transfer is required outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized dust (H332).

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Safety glasses are insufficient due to the risk of airborne particulate settling in the ocular mucosa.

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard Nomex lab coat with knit cuffs to prevent wrist exposure. Closed-toe, non-porous footwear is required.

Standard Operating Procedure (SOP) for Handling

Methyl 6-chloro-3-fluoropicolinate must be stored at 2–8°C under an inert atmosphere[4]. Moisture can lead to the slow hydrolytic degradation of the methyl ester, compromising your synthetic yield and potentially generating trace amounts of hydrogen fluoride (HF) or hydrogen chloride (HCl) over time.

Step-by-Step Handling Protocol:

  • Preparation & Equilibration: Remove the sealed vial from the 2–8°C refrigerator. Crucial Step: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the chemical, initiating hydrolysis.

  • Environmental Control: Transfer the equilibrated vial into a chemical fume hood or an inert-gas glovebox purged with Argon or Nitrogen.

  • Weighing & Transfer:

    • Use an anti-static spatula to prevent the powder from aerosolizing or clinging to the weighing vessel.

    • Weigh the material directly into a pre-tared, dry reaction flask.

  • Sealing & Return: Immediately flush the source vial with Argon or Nitrogen gas. Seal tightly with Parafilm or PTFE tape, and return it to 2–8°C storage.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with an isopropanol-soaked lint-free wipe to capture any microscopic dust.

Spill Response and Disposal Plan

In the event of a spill, do not panic, but act systematically to prevent aerosolization.

Minor Spill Protocol (< 50g):

  • Isolate: Alert nearby personnel and ensure your PPE (especially respiratory and eye protection) is fully intact.

  • Contain (No Dry Sweeping): Never use a dry brush, as this will aerosolize the toxic powder. Instead, gently cover the spill with damp absorbent pads (using water or a mild surfactant) or a specialized chemical absorbent powder.

  • Collect: Use a disposable plastic scoop to collect the dampened mass. Place it into a compatible, sealable hazardous waste container.

  • Neutralize & Clean: Wash the spill area thoroughly with soap and water, followed by an ethanol or isopropanol wipe-down.

  • Disposal: Label the container clearly as "Halogenated Organic Waste." Do not mix this waste with strong acids or bases, as extreme pH shifts will rapidly hydrolyze the ester and release toxic halogenated byproducts[5]. Dispose of according to local environmental regulations (P501).

Operational Workflow Diagram

The following logical workflow ensures a self-validating loop of safety checks during operation and spill response.

G N1 Pre-Operation: PPE & Risk Assessment N2 Environmental Control: Inert Atmosphere (N2/Ar) N1->N2 N3 Material Handling: 2-8°C Cold Chain Transfer N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response: Damp Absorbent & Containment N4->N5 Yes N6 Waste Segregation: Halogenated Organic Waste N4->N6 No N5->N6 N7 Post-Operation: Decontamination & Doffing N6->N7

Operational and spill response workflow for Methyl 6-chloro-3-fluoropicolinate.

References

  • Combi-Blocks.
  • BLD Pharmatech.
  • Ambeed.
  • CymitQuimica. "CAS: 1030829-21-0". CymitQuimica.
  • Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.